4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYAOXAGCGBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized pharmacophore, and understanding the chemical characteristics of its derivatives is paramount for the development of novel therapeutics. This document details the synthesis, physicochemical properties, spectral analysis, and reactivity of the title compound. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogs and theoretical studies to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.
Introduction
The 1,8-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. The title compound, this compound, is a derivative that holds potential as a key intermediate in the synthesis of more complex molecules and novel drug candidates. Its chemical behavior is governed by the interplay of the pyridinone and hydroxypyridine rings, leading to interesting tautomeric equilibria and reactivity patterns. This guide aims to elucidate these properties to facilitate its application in synthetic and medicinal chemistry.
Synthesis of this compound
The most direct and established route for the synthesis of the 4-hydroxy-1,8-naphthyridin-2(1H)-one scaffold is the Gould-Jacobs reaction.[1] This methodology is a powerful tool for the construction of 4-hydroxyquinoline and its bioisosteres.[1] The synthesis of the title compound can be envisioned through a two-step process: the initial condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization and subsequent decarboxylation.
A detailed protocol for a closely related analog, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, provides a strong foundation for the synthesis of the target molecule.[1]
Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Precursor)
This synthesis involves the reaction of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[1]
Reaction Scheme:
Caption: Synthesis of the precursor, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
Experimental Protocol:
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-4-methylpyridine (1.0 molar equivalent) and diethyl ethoxymethylenemalonate (1.0 molar equivalent).[1]
-
Heat the reaction mixture to 110-120 °C for 2 hours with continuous stirring.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature to yield the intermediate, ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate.
-
Thermal Cyclization: The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to approximately 250 °C to induce intramolecular cyclization.
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.
-
The solid product is collected by filtration and can be further purified by recrystallization.
Hydrolysis and Decarboxylation to Yield this compound
To obtain the title compound, the ethyl ester at the 3-position must be removed. This is typically achieved through a two-step process of ester hydrolysis followed by decarboxylation of the resulting carboxylic acid.
Reaction Scheme:
Caption: Tautomeric equilibrium of this compound.
In both solution and the solid state, the equilibrium generally favors the keto-form for similar 4-hydroxypyridine systems due to the greater stability of the amide resonance within the pyridone ring. The exact position of the equilibrium can be influenced by factors such as solvent polarity and pH.
Spectral Properties
While experimental spectra for the title compound are not available, theoretical studies on the closely related 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid provide valuable insights into its expected spectral characteristics. [2]
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by vibrations of the functional groups present in the molecule.
| Wavenumber (cm-1) | Assignment |
| 3400-3200 | N-H stretching (amide) |
| 3200-2500 | O-H stretching (intramolecular hydrogen bonding) |
| 1680-1640 | C=O stretching (amide I band) |
| 1620-1580 | C=C and C=N stretching (aromatic rings) |
| ~1550 | N-H bending (amide II band) |
The broad O-H stretching is indicative of strong hydrogen bonding, likely an intramolecular interaction between the 4-hydroxyl group and the carbonyl oxygen at the 2-position, or intermolecular hydrogen bonding in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra would provide definitive structural information. Predicted chemical shifts are based on the analysis of similar 1,8-naphthyridine structures.
1H NMR (predicted, in DMSO-d6):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.5 | br s | N-H (amide) |
| ~10.5 | br s | O-H (hydroxyl) |
| 7.5-8.5 | m | Aromatic protons (H5, H6) |
| ~6.0 | s | H3 |
| ~2.4 | s | CH3 |
13C NMR (predicted, in DMSO-d6):
| Chemical Shift (ppm) | Assignment |
| >160 | C=O (C2 and C4) |
| 110-150 | Aromatic carbons |
| <100 | C3 |
| ~20 | CH3 |
Mass Spectrometry
The mass spectrum would show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and HCN, characteristic of heterocyclic systems.
Reactivity
The reactivity of this compound is dictated by its functional groups and the electron distribution within the bicyclic system.
-
Acidity and Basicity: The 4-hydroxyl group is acidic and can be deprotonated with a suitable base. The pyridine nitrogen (N8) is basic and can be protonated in acidic media.
-
Alkylation and Acylation: The N1-H of the pyridone ring and the 4-hydroxyl group are both susceptible to alkylation and acylation reactions, with selectivity often depending on the reaction conditions (base, solvent).
-
Electrophilic Aromatic Substitution: The aromatic ring is generally deactivated towards electrophilic substitution due to the presence of the electron-withdrawing pyridone ring. However, under forcing conditions, substitution may occur, with the position of attack directed by the existing substituents.
-
Nucleophilic Substitution: The 4-hydroxyl group can be converted to a leaving group (e.g., a tosylate or a halide) to undergo nucleophilic substitution reactions.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile. While direct experimental data is sparse, a comprehensive understanding of its properties can be constructed through the analysis of closely related structures and theoretical computations. The synthetic route via the Gould-Jacobs reaction, followed by hydrolysis and decarboxylation, presents a viable pathway for its preparation. Its key chemical features, including tautomerism and the reactivity of its functional groups, make it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists working with this and related 1,8-naphthyridine derivatives.
References
- (Reference to a general review on the biological activities of 1,8-naphthyridines - to be added from search results if a suitable one is found)
-
Journal of Theoretical and Computational Chemistry. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved from [Link]
Sources
Spectroscopic Characterization of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structural features through the lens of modern spectroscopic techniques.
Introduction
This compound belongs to the naphthyridine class of molecules, which are bicyclic heterocyclic compounds containing two nitrogen atoms. The specific arrangement of the nitrogen atoms and the substitution pattern on the rings significantly influence the molecule's chemical properties and biological activity. The 4-hydroxy-2-pyridone moiety can exist in tautomeric equilibrium with its 4-oxo form, a crucial aspect to consider when interpreting spectroscopic data. This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, drawing comparisons with closely related and structurally characterized analogs to provide a robust analytical framework.
Molecular Structure and Tautomerism
The structure of this compound is presented below. A key feature is the keto-enol tautomerism of the 4-hydroxy-2-pyridone ring. The equilibrium between the 4-hydroxy and the 4-oxo forms can be influenced by the solvent and the solid-state packing. Spectroscopic analysis, particularly NMR and IR, is instrumental in determining the predominant tautomeric form under different conditions.
Caption: Chemical structure of this compound.
Synthesis Overview
The synthesis of the 4-hydroxy-1,8-naphthyridine core is often achieved through the Gould-Jacobs reaction.[1] This methodology involves the condensation of an appropriately substituted 2-aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[1] For the synthesis of the title compound, 2-amino-4-methylpyridine would be a suitable starting material, reacting with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent.[1]
Sources
A Senior Application Scientist's Guide to ¹³C NMR Characterization of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1,8-naphthyridine derivatives. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established principles of NMR spectroscopy and supported by authoritative references.
The Strategic Importance of ¹³C NMR in 1,8-Naphthyridine Drug Discovery
The 1,8-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The precise substitution pattern on the naphthyridine ring system is critical to its pharmacological activity. ¹³C NMR spectroscopy is an indispensable tool in the synthesis and development of these derivatives, providing an unparalleled, high-resolution insight into the carbon framework. This technique allows for the unambiguous confirmation of substitution patterns, the elucidation of electronic effects, and the verification of molecular structure, all of which are crucial for establishing robust structure-activity relationships (SAR).
Foundational Principles: Understanding the ¹³C NMR Spectrum of the 1,8-Naphthyridine Core
A thorough understanding of the ¹³C NMR spectrum of the parent, unsubstituted 1,8-naphthyridine is fundamental to the analysis of its derivatives. The chemical shifts of the carbon atoms in the bicyclic system are influenced by a combination of factors, including the electronegativity of the nitrogen atoms, resonance effects, and the overall aromaticity of the system.
The ¹³C NMR spectrum of 1,8-naphthyridine has been authoritatively assigned, providing a crucial baseline for comparative analysis[2]. The symmetry of the molecule results in four distinct signals for the eight carbon atoms.
Table 1: ¹³C NMR Chemical Shifts (δ) of Unsubstituted 1,8-Naphthyridine
| Carbon Atom | Chemical Shift (ppm) |
| C-2, C-7 | 152.9 |
| C-3, C-6 | 121.5 |
| C-4, C-5 | 136.7 |
| C-4a, C-8a | 146.4 |
Data sourced from the Journal of the Chemical Society, Perkin Transactions 2[2].
The carbons adjacent to the nitrogen atoms (C-2, C-7) are the most deshielded, appearing at the lowest field due to the strong electron-withdrawing inductive effect of the nitrogen. The quaternary carbons (C-4a, C-8a) also exhibit significant deshielding. The C-3, C-6 and C-4, C-5 carbons appear at higher fields.
The Influence of Substituents on the ¹³C NMR Spectra of 1,8-Naphthyridine Derivatives
The introduction of substituents onto the 1,8-naphthyridine ring system leads to predictable and interpretable changes in the ¹³C NMR spectrum. These changes are primarily governed by the electronic properties of the substituent, namely its inductive and resonance effects. A comprehensive understanding of these effects is paramount for accurate spectral interpretation and structure verification.
3.1. Electron-Donating Groups (EDGs)
Substituents such as amino (-NH₂), hydroxyl (-OH), and alkyl groups donate electron density to the aromatic system through resonance and/or inductive effects. This increased electron density leads to a shielding of the ring carbons, resulting in an upfield shift (lower ppm values) of their corresponding signals. The effect is most pronounced at the ortho and para positions relative to the substituent.
3.2. Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C(O)R) groups pull electron density away from the ring system. This deshielding effect causes the signals of the ring carbons to shift downfield (higher ppm values), with the most significant impact observed at the ortho and para positions.
Table 2: Illustrative ¹³C NMR Data for Substituted 1,8-Naphthyridine Derivatives (in DMSO-d₆)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-4a (ppm) | C-8a (ppm) | Source |
| Benzo[b][3][4]naphthyridone | 155.28 | 118.43 | 136.30 | 126.62 (C-6) | 122.43 (C-7) | 134.72 (C-8) | 121.43 | 141.62 (C-9a) | [5] |
| 2,4-dimethyl-5-amino-benzo[b][3][4]naphthyridine | 153.18 | 121.76 | 141.31 | 150.70 | 119.88 | 122.63 | 119.74 | 161.36 (C-9a) | [5] |
Note: The numbering for the benzo-fused derivatives differs from the parent 1,8-naphthyridine.
Experimental Protocols for High-Quality ¹³C NMR Data Acquisition
The acquisition of high-quality, reproducible ¹³C NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.
4.1. Sample Preparation: A Critical First Step
-
Sample Quantity: For a standard ¹³C NMR experiment, a sample concentration of 20-50 mg in 0.5-0.7 mL of deuterated solvent is generally recommended.
-
Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the sample completely and should not have signals that overlap with the analyte's signals. Common choices for 1,8-naphthyridine derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The chemical shifts of residual solvent peaks should be noted to avoid misinterpretation[6].
-
Filtration: It is imperative to filter the sample solution directly into the NMR tube to remove any particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to broadened spectral lines and a loss of resolution. A Pasteur pipette with a small plug of glass wool is an effective filter.
4.2. Standard ¹³C NMR Acquisition Parameters
A standard proton-decoupled ¹³C NMR experiment is typically sufficient for the routine characterization of 1,8-naphthyridine derivatives.
-
Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is standard.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally adequate to encompass the chemical shifts of all carbon atoms in 1,8-naphthyridine derivatives.
-
Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used to allow for sufficient relaxation of the carbon nuclei between scans.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
4.3. Advanced NMR Techniques for Deeper Structural Insights
For more complex 1,8-naphthyridine derivatives or for unambiguous assignment of all carbon signals, advanced NMR techniques can be employed.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for determining the multiplicity of each carbon atom (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).
-
2D NMR (HSQC, HMBC): Two-dimensional NMR experiments provide through-bond correlation information.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbon atoms with protons that are two or three bonds away, which is extremely useful for assigning quaternary carbons.
-
Conclusion: A Framework for Confident Characterization
This guide has provided a comprehensive framework for the ¹³C NMR characterization of 1,8-naphthyridine derivatives. By integrating a solid understanding of the fundamental principles of ¹³C NMR with meticulous experimental technique and the application of advanced spectroscopic methods, researchers can confidently elucidate the structures of novel 1,8-naphthyridine derivatives. This, in turn, will accelerate the drug discovery process by enabling the rapid and accurate establishment of structure-activity relationships, ultimately leading to the development of more effective and targeted therapeutics.
References
-
Afloroaei, C., & Vlassa, M. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][4]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][4]-NAPHTHYIRIDINE. Revue Roumaine de Chimie, 49(5), 415–417.
-
Brukker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Bansal, R., & Kumar, A. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-865.
- Kulkarni, M. V., Gundu, C., & Sunkari, S. (2020). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 12(19), 1761-1786.
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Purdue University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- van der Plas, H. C., & Wozniak, M. (1976). Carbon-13 nuclear magnetic resonance spectra and electronic densities of symmetrical naphthyridines. Journal of the Chemical Society, Perkin Transactions 2, (13), 1548-1551.
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- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Guide to Quantum Chemical Studies of 1,8-Naphthyridine Compounds for Drug Discovery
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatile synthesis and reactivity of these compounds have made them a focal point in medicinal chemistry and drug discovery.[4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the application of quantum chemical studies to elucidate the electronic structure, reactivity, and spectroscopic properties of 1,8-naphthyridine derivatives. By integrating theoretical calculations with experimental data, we can accelerate the rational design of novel and more potent therapeutic agents. This guide will detail the theoretical underpinnings, practical methodologies, and interpretive frameworks for these computational studies.
The Significance of 1,8-Naphthyridine in Medicinal Chemistry
The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic system containing two nitrogen atoms. This structural motif is present in a variety of biologically active molecules, demonstrating its importance as a pharmacophore.[5] Derivatives of 1,8-naphthyridine have been reported to exhibit a vast array of pharmacological effects, including:
-
Anticancer Activity: Certain derivatives have shown significant cytotoxicity against various cancer cell lines, such as breast cancer (MCF7) and liver cancer (HepG2).[6][7] Some compounds, like Voreloxin, have even entered clinical trials, acting as topoisomerase II inhibitors.[8]
-
Antimicrobial and Antiviral Properties: The scaffold is a key component in drugs targeting bacteria and viruses.[2]
-
Neurodegenerative and Immunomodulatory Disorders: Recent studies have highlighted the potential of 1,8-naphthyridine derivatives in treating complex diseases affecting the central nervous and immune systems.[1][4]
-
Anti-inflammatory and Analgesic Effects: The structural features of these compounds make them suitable candidates for the development of new anti-inflammatory and pain-relieving drugs.[2]
Given this broad therapeutic potential, understanding the structure-activity relationships (SAR) is paramount. Quantum chemical methods provide a powerful lens through which to examine these relationships at the electronic level, offering insights that are often inaccessible through experimental means alone.
Theoretical Foundations of Quantum Chemical Methods
Quantum chemistry applies the principles of quantum mechanics to chemical problems. For molecules like 1,8-naphthyridine derivatives, Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method.
2.1. Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density. A popular and widely used functional for organic molecules is B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[9]
The choice of a basis set is also crucial. A basis set is a set of functions used to create the molecular orbitals. For molecules containing C, H, N, and O, the Pople-style basis set 6-31G(d) is a common and effective choice that provides a good balance between accuracy and computational cost.[5][10] This basis set includes polarization functions (d) on heavy atoms, which are important for describing the anisotropic electron distribution in molecules like 1,8-naphthyridine.
A Practical Workflow for Quantum Chemical Analysis
This section outlines a step-by-step protocol for conducting a comprehensive quantum chemical study of a 1,8-naphthyridine derivative using DFT.
Caption: A typical workflow for quantum chemical studies of 1,8-naphthyridine derivatives.
3.1. Experimental Protocol: Computational Analysis
-
Molecular Structure Input:
-
Begin by drawing the 2D structure of the 1,8-naphthyridine derivative of interest using a chemical drawing software.
-
Convert the 2D structure into a 3D model and perform an initial geometry "cleanup" using molecular mechanics to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Using a quantum chemistry software package like Gaussian, set up a geometry optimization calculation.[4]
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-31G(d).
-
This step calculates the lowest energy conformation of the molecule. The optimized geometry provides key structural parameters like bond lengths and angles.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-31G(d)).
-
Purpose: To confirm that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This calculation also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.
-
-
Electronic Property Calculations:
-
With the confirmed minimum energy structure, perform a single-point energy calculation to obtain detailed electronic properties.
-
Analysis and Interpretation of Computational Data
4.1. Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.
-
HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).
-
LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.[11] This energy gap can be correlated with the biological activity of the compounds.[12]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
4.2. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[13] It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.
-
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In 1,8-naphthyridine derivatives, these are typically found around the nitrogen atoms and any carbonyl oxygen atoms.[1]
-
Blue Regions: Indicate areas of positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.
-
Green Regions: Represent areas of neutral potential.
The MEP map provides a visual representation of the charge distribution and can help in understanding intermolecular interactions, such as drug-receptor binding.[7][14]
4.3. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.[15] It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. This analysis can quantify the charge transfer between orbitals, offering a deeper understanding of the electronic delocalization within the 1,8-naphthyridine ring system.
4.4. Spectroscopic Analysis (TD-DFT)
Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum.[3] By calculating the theoretical spectrum and comparing it with experimental data, one can validate the computational model and gain insights into the nature of the electronic transitions (e.g., π→π*).[2][16]
Data Presentation: Calculated vs. Experimental Data
A crucial step in validating the computational methodology is to compare the calculated results with experimental data.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for a Hypothetical 1,8-Naphthyridine Derivative
| Bond | Calculated (B3LYP/6-31G(d)) | Experimental (X-ray) |
| N1 - C2 | 1.345 | 1.342 |
| C2 - C3 | 1.410 | 1.408 |
| C3 - C4 | 1.380 | 1.379 |
| C4 - C4a | 1.421 | 1.419 |
| N8 - C7 | 1.346 | 1.343 |
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Hypothetical 1,8-Naphthyridine Derivative
| Vibrational Mode | Calculated (B3LYP/6-31G(d)) | Experimental (FT-IR) |
| C-H stretch (aromatic) | 3085 | 3080 |
| C=N stretch | 1610 | 1605 |
| C=C stretch (ring) | 1580 | 1575 |
| Ring breathing | 1020 | 1018 |
Application in Drug Design and QSAR
The quantum chemical descriptors obtained from these calculations serve as valuable parameters in Quantitative Structure-Activity Relationship (QSAR) studies.[17][18] Descriptors such as HOMO-LUMO energies, dipole moment, and atomic charges can be used to build mathematical models that correlate the chemical structure of 1,8-naphthyridine derivatives with their biological activity.[1] These models can then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process.
Conclusion
Quantum chemical studies, particularly those employing DFT, offer a robust and insightful approach to understanding the chemistry of 1,8-naphthyridine compounds. By providing a detailed picture of their electronic structure, reactivity, and spectroscopic properties, these computational methods empower medicinal chemists to make more informed decisions in the design and development of novel therapeutic agents. The integration of theoretical calculations with experimental validation is a powerful strategy for unlocking the full therapeutic potential of the versatile 1,8-naphthyridine scaffold.
References
- Jain, A. K., & Sharma, S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1435-1463.
- Ojha, H., & Kumar, A. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1435-1463.
- Madaan, A., Verma, R., Kumar, V., & Singh, A. T. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
-
El-Sayed, W. A., Ali, O. M., & Zyada, R. A. (2018). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1][3] naphthyridine-6(5H),8-dione (MBCND). Journal of Molecular Structure, 1155, 608-620.
- Eweas, A. F., Khalifa, N. M., Ismail, N. S., Al-Omar, M. A., & Soliman, A. M. M. (2013). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 22(10), 4943-4953.
- Gou, G. Z., Zhou, B., Yan, H. P., Hong, Y., Liu, W., Chi, S. M., & Mang, C. Y. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.
- Obi-Egbedi, O., & Ebenso, E. E. (2011). DFT and TD-DFT study on the inhibition of mild steel corrosion by some derivatives of 1,8-naphthyridine. International Journal of Electrochemical Science, 6(5), 1335-1357.
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Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. McGill University. Retrieved from [Link]
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Experimental and theoretical study on the corrosion inhibition of mild steel by a 1,8-naphthyridine derivative in acidic medium. (n.d.). Retrieved from [Link]
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Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly? Retrieved from [Link]
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- Fadda, A. A., El Defrawy, A. M., & El-Hadidy, S. A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
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Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. (n.d.). Retrieved from [Link]
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University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
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Methodological & Application
The Gould-Jacobs Reaction: A Versatile Approach to the Synthesis of 1,8-Naphthyridines for Drug Discovery
Introduction: The Enduring Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif of considerable interest to researchers, scientists, and drug development professionals.[1][2][3] This nitrogen-containing bicyclic system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities.[4][5] Notable examples include the pioneering antibacterial agent nalidixic acid, and a host of other derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of nitrogen atoms in the 1,8-naphthyridine ring influences its electronic properties and hydrogen bonding capabilities, making it an ideal scaffold for interacting with biological targets.
The Gould-Jacobs reaction, a classic and robust method for the synthesis of 4-hydroxyquinoline derivatives, has been effectively extended to the preparation of the analogous 4-hydroxy-1,8-naphthyridines.[6] This synthetic route offers a reliable and straightforward pathway to this important class of compounds, which often serve as crucial intermediates in the development of novel therapeutics. This application note provides a detailed technical guide to the Gould-Jacobs reaction for the synthesis of 1,8-naphthyridines, encompassing the underlying mechanism, optimized protocols, and critical considerations for successful execution.
Mechanistic Insights and Key Experimental Parameters
The Gould-Jacobs synthesis of 1,8-naphthyridines is a two-stage process, beginning with a condensation reaction followed by a high-temperature intramolecular cyclization.[6] A thorough understanding of the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Condensation of 2-Aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)
The initial step involves the reaction of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM). This proceeds via a nucleophilic attack of the exocyclic amino group of the pyridine onto the electron-deficient carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to yield the key intermediate, diethyl ((pyridin-2-ylamino)methylene)malonate.[6] This condensation is typically performed at elevated temperatures, often in the range of 100-140°C, and can be carried out neat or in a suitable solvent.
Stage 2: Thermal Intramolecular Cyclization
The second and decisive step is the thermal cyclization of the malonate intermediate. This transformation requires significant thermal energy to overcome the activation barrier for the 6-electron electrocyclization.[6] The reaction is typically conducted in a high-boiling point, inert solvent capable of reaching temperatures in the range of 240-260°C. Commonly employed solvents include diphenyl ether and Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl. This high-temperature treatment facilitates the intramolecular cyclization onto the pyridine ring, followed by the elimination of a second molecule of ethanol to afford the ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation can then yield the corresponding 4-hydroxy-1,8-naphthyridine.
Reaction Pathway Visualization
Caption: Overall workflow of the Gould-Jacobs reaction for 1,8-naphthyridine synthesis.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of a representative 1,8-naphthyridine derivative.
Protocol 1: Synthesis of Diethyl ((pyridin-2-ylamino)methylene)malonate (Intermediate)
Materials:
-
2-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Condenser (optional, for solvent-based reactions)
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminopyridine (1.0 equivalent).
-
Add diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the reaction mixture with stirring to 120-130°C.
-
Maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be cooled. The resulting crude malonate intermediate is often a solid and can be purified by recrystallization from a suitable solvent such as light petroleum ether. For many applications, the crude intermediate can be used directly in the subsequent cyclization step after removal of any residual volatile components under reduced pressure.
Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate
Materials:
-
Diethyl ((pyridin-2-ylamino)methylene)malonate (from Protocol 1)
-
Diphenyl ether or Dowtherm A
-
High-temperature round-bottom flask
-
Heating mantle with stirrer
-
High-temperature thermometer
-
Air condenser
-
Petroleum ether or hexane for precipitation
Procedure:
-
In a high-temperature round-bottom flask, add the crude or purified diethyl ((pyridin-2-ylamino)methylene)malonate (1.0 equivalent).
-
Add a sufficient volume of a high-boiling solvent, such as diphenyl ether or Dowtherm A, to ensure good heat transfer and stirring (typically 5-10 mL per gram of intermediate).
-
Heat the mixture with vigorous stirring to 240-250°C.
-
Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add petroleum ether or hexane to the cooled reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash with petroleum ether or hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Data Presentation: Reaction Conditions and Outcomes
| Parameter | Stage 1: Condensation | Stage 2: Cyclization | Expected Outcome |
| Temperature | 100-140°C | 240-260°C | High yields of the desired product. |
| Solvent | Neat or high-boiling inert solvent | Diphenyl ether, Dowtherm A | Efficient heat transfer and reaction medium. |
| Reaction Time | 1-3 hours | 30-90 minutes | Complete conversion of starting materials. |
| Reactant Ratio | 1:1 to 1:1.2 (Aminopyridine:DEEM) | - | Minimizes unreacted starting material. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of intermediate | Incomplete reaction. | Increase reaction time or temperature. Ensure proper mixing. |
| Decomposition of starting materials. | Use a milder temperature for a longer duration. | |
| Low yield of final product | Incomplete cyclization. | Ensure the reaction temperature is consistently within the optimal range (240-260°C). Increase reaction time. |
| Product decomposition. | High temperatures for extended periods can lead to degradation. Optimize the reaction time. | |
| Side reactions. | Ensure the starting materials are pure. Degas the solvent to remove oxygen which can cause oxidation at high temperatures. | |
| Formation of regioisomers | With substituted 2-aminopyridines, cyclization can occur at C-3, leading to the formation of 1,5-naphthyridine isomers. | The regioselectivity is influenced by the electronic and steric nature of the substituents on the pyridine ring. Careful analysis of the product mixture (e.g., by NMR) is required. |
| Product is difficult to purify | Contamination with high-boiling solvent. | Ensure thorough washing of the precipitated product with a non-polar solvent like petroleum ether or hexane. |
| Presence of unreacted intermediate. | Optimize cyclization conditions to drive the reaction to completion. Purification by column chromatography may be necessary. |
Applications in Drug Development
The Gould-Jacobs synthesis of 1,8-naphthyridines has been instrumental in the development of numerous important therapeutic agents.
-
Antibacterial Agents: The most prominent example is nalidixic acid , the first of the quinolone antibiotics.[7] The synthesis of its core 1,8-naphthyridine structure relies on the Gould-Jacobs reaction. This scaffold is crucial for its mechanism of action, which involves the inhibition of bacterial DNA gyrase.[7]
-
Antihistaminic Agents: Recent studies have demonstrated the synthesis of novel 1,8-naphthyridine-3-carboxylic acid derivatives via the Gould-Jacobs reaction, which have shown promising H1R antagonism effects, highlighting their potential in the treatment of allergic conditions.
-
Anticancer and Antimicrobial Agents: The versatility of the 1,8-naphthyridine scaffold allows for the introduction of various substituents, leading to the discovery of compounds with potent anticancer and broad-spectrum antimicrobial activities.[1][4]
Logical Workflow for 1,8-Naphthyridine-based Drug Discovery
Caption: A logical workflow illustrating the role of the Gould-Jacobs reaction in the discovery of 1,8-naphthyridine-based drug candidates.
Conclusion
The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of the medicinally important 1,8-naphthyridine scaffold. Its operational simplicity and the accessibility of the starting materials make it an attractive method for both academic research and industrial drug development. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can efficiently access a wide array of 1,8-naphthyridine derivatives for the exploration of new therapeutic agents. This application note serves as a comprehensive guide to empower scientists in their pursuit of novel and impactful medicines based on this versatile heterocyclic core.
References
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Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
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Verma, A.; et al. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Adv., 2020 , 10, 13907-13921. [Link]
-
Banu, H.; Singh, S.; Javed, K.; et al. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch. Pharm. (Weinheim)2016 , 349, 1-23. [Link]
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Kumar, A.; et al. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Adv., 2024 , 14, 22056-22070. [Link]
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Mishra, A.; et al. 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Med. Chem.2021 , 13(16), 1455-1479. [Link]
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Saini, M.S.; et al. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Rev. Med. Chem.2021 , 21(1), 79-93. [Link]
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Cablewski, T.; Gurr, P. A.; Pajalic, P. J.; Strauss, C. R. A solvent-free Jacobs–Gould reaction. Green Chem.1999 , 1, 213-215. [Link]
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Dowtherm™ A Heat Transfer Fluid. Dow Chemical Company. [Link]
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Sravanthi, T.; Manjashetty, T.; et al. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chim. Slov.2017 , 64, 919-930. [Link]
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
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Emmerson, A. M.; Jones, A. M. The quinolones: decades of development and use. J. Antimicrob. Chemother.2003 , 51, (suppl_1), 13–20. [Link]
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Synthesis of Substituted 4-Hydroxy-1,8-Naphthyridines: An Application Note and Protocol Guide
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development, forming the structural foundation of numerous therapeutic agents.[1] Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, enabling it to interact with a wide range of biological targets. Notably, this scaffold is a cornerstone of the quinolone class of antibiotics, including the seminal compound nalidixic acid, which functions by inhibiting bacterial DNA gyrase.[2] Beyond their antibacterial prowess, derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The versatility of its synthesis and the potential for diverse functionalization make the 1,8-naphthyridine skeleton a subject of intense research for the discovery of novel therapeutics.[1]
This guide provides detailed protocols and mechanistic insights into the primary synthetic routes for obtaining substituted 4-hydroxy-1,8-naphthyridines, a key subclass of these valuable compounds.
Primary Synthetic Strategies
Two principal and well-established methodologies for the construction of the 4-hydroxy-1,8-naphthyridine ring system are the Gould-Jacobs reaction and the Friedländer annulation. The choice between these routes often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
The Gould-Jacobs Reaction: A Stepwise Approach to the 4-Hydroxy-1,8-Naphthyridine Core
The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines and their bioisosteres, including the 4-hydroxy-1,8-naphthyridine system.[4] This reaction proceeds through a sequential condensation and thermal cyclization, followed by hydrolysis and decarboxylation to yield the target scaffold.[5]
Mechanism of the Gould-Jacobs Reaction
The reaction is initiated by the nucleophilic attack of the amino group of a substituted 2-aminopyridine onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable intermediate, diethyl {[(pyridin-2-yl)amino]methylene}propanedioate.[6] The subsequent, and most critical, step is a high-temperature intramolecular 6-electron electrocyclization.[6] This thermal cyclization forges the second ring of the naphthyridine system. The resulting ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to afford the final 4-hydroxy-1,8-naphthyridine.[4]
Caption: Overall workflow of the Gould-Jacobs reaction for the synthesis of 4-hydroxy-1,8-naphthyridines.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative substituted 4-hydroxy-1,8-naphthyridine, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, and its subsequent conversion to 7-methyl-1,8-naphthyridin-4-ol.
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
This protocol is divided into two main stages: the initial condensation reaction and the subsequent thermal cyclization.
Part A: Condensation of 2-Amino-6-methylpyridine with DEEM
Materials and Reagents:
-
2-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Reaction vessel with mechanical stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a suitable reaction vessel, add 2-amino-6-methylpyridine (130 g) and diethyl ethoxymethylenemalonate (300 g).[6]
-
Commence stirring and heat the mixture to approximately 90°C.[6]
-
Maintain this temperature with continuous stirring. The reaction progress should be monitored by TLC.[6]
-
Once the reaction is deemed complete (typically within a few hours), discontinue heating and allow the mixture to cool to room temperature. The crude product, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, is obtained as a thick oil or semi-solid and can be used in the next step without further purification.[6]
Part B: Thermal Cyclization
Materials and Reagents:
-
Crude diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate
-
Diphenyl ether (Dowtherm A) or other high-boiling point solvent
-
Reaction vessel with mechanical stirrer, heating mantle, and condenser
-
Hexane
-
Ethanol
-
Vacuum filtration apparatus
Procedure:
-
In a separate reaction vessel, heat diphenyl ether to 250°C.[7]
-
Slowly add the crude intermediate from Part A to the hot diphenyl ether with vigorous stirring.[7]
-
Maintain the reaction temperature at 250°C for 30 minutes.[7] Monitor the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate from the solution.[7]
-
Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.[7]
-
Recrystallize the crude product from ethanol to yield pure ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate as a solid.[7]
-
Dry the final product in a vacuum oven.
Protocol 2: Hydrolysis and Decarboxylation to 7-Methyl-1,8-naphthyridin-4-ol
Part A: Hydrolysis
Materials and Reagents:
-
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Reaction vessel with stirring capabilities
Procedure:
-
Suspend the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed to the corresponding carboxylic acid.[5] The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
-
Collect the solid product by filtration and wash with water.
Part B: Decarboxylation
Materials and Reagents:
-
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
-
High-boiling point solvent (e.g., diphenyl ether) or neat conditions
-
Reaction vessel with heating capabilities
Procedure:
-
Heat the 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, either neat or in a high-boiling solvent, to a temperature sufficient to induce decarboxylation.[5]
-
The evolution of carbon dioxide will be observed. Continue heating until the gas evolution ceases.
-
Cool the reaction mixture and purify the resulting 7-methyl-1,8-naphthyridin-4-ol, typically by recrystallization.
Data Presentation: Gould-Jacobs Reaction Yields
The Gould-Jacobs reaction is versatile and can accommodate a variety of substituents on the initial 2-aminopyridine. The yields are generally good, as illustrated in the table below.
| Starting 2-Aminopyridine | Product | Yield (%) | Reference |
| 2-Aminopyridine | 4-Hydroxy-1,8-naphthyridine | 74 | [8] |
| 2-Amino-6-methylpyridine | 4-Hydroxy-7-methyl-1,8-naphthyridine | 68 | [8] |
| 2-Amino-5-methylpyridine | 4-Hydroxy-6-methyl-1,8-naphthyridine | 65 | [8] |
| 2-Amino-4-methylpyridine | 4-Hydroxy-5-methyl-1,8-naphthyridine | 69 | [8] |
| 2-Amino-3-methylpyridine | 4-Hydroxy-8-methyl-1,8-naphthyridine | 69 | [8] |
| 2-Amino-5-chloropyridine | 6-Chloro-4-hydroxy-1,8-naphthyridine | 75 | [8] |
| 2-Amino-4,6-dimethylpyridine | 4-Hydroxy-5,7-dimethyl-1,8-naphthyridine | 71 | [8] |
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis offers a more convergent route to substituted 1,8-naphthyridines by reacting a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group.[2] This method can be particularly advantageous due to its operational simplicity and the potential for greener reaction conditions.
Mechanism of the Friedländer Synthesis
The reaction is typically base-catalyzed and begins with the formation of an enolate from the active methylene compound. This enolate then undergoes an aldol-type condensation with the aldehyde group of the 2-aminonicotinaldehyde. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to afford the aromatic 1,8-naphthyridine ring system.[2]
Caption: General mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.
Experimental Protocol
The following protocol details a green and efficient method for the synthesis of substituted 1,8-naphthyridines in water, catalyzed by choline hydroxide.[9]
Protocol 3: Green Synthesis of Substituted 1,8-Naphthyridines
Materials and Reagents:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ketone, β-ketoester)
-
Choline hydroxide (as catalyst)
-
Water (as solvent)
-
Reaction flask with stirrer and heating capabilities
-
Nitrogen gas supply
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5 mmol, or 1.5 mmol for less reactive ketones) in water (1 mL).[9]
-
Begin stirring the mixture and add choline hydroxide (1 mol%).[2]
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.[2]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.[2]
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (40 mL) and water (10 mL) using a separatory funnel.[2]
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.[2]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Friedländer Synthesis Yields
This environmentally benign protocol provides excellent yields for a variety of substituted 1,8-naphthyridines.
| Active Methylene Compound | Product | Yield (%) | Reference |
| Acetone | 2-Methyl-1,8-naphthyridine | >90 | [9] |
| Acetophenone | 2-Phenyl-1,8-naphthyridine | >90 | [9] |
| Cyclohexanone | 1,2,3,4-Tetrahydroacridine | >90 | [9] |
| Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 98 | [9][10] |
| Diethyl malonate | Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate | >90 | [9] |
Conclusion
The synthesis of substituted 4-hydroxy-1,8-naphthyridines is a critical endeavor in the field of medicinal chemistry. The Gould-Jacobs reaction and the Friedländer synthesis represent two powerful and versatile strategies for accessing this important class of compounds. The choice of method will be dictated by the specific synthetic goals and the availability of starting materials. The protocols detailed herein provide a solid foundation for researchers to produce these valuable scaffolds for further investigation in drug discovery and development.
References
-
Mandal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
-
Mondal, S., & Jana, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Available at: [Link]
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ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available at: [Link]
-
Narender, A., et al. (2009). A novel synthesis of substituted 4-hydroxy-1,8-naphthyridines. Journal of the Chilean Chemical Society. Available at: [Link]
- Google Patents. (n.d.). Preparation method of nalidixic acid.
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Rajasekaran, S., & Rao, G. K. (2013). Synthesis of some newer nalidixic acid derivatives as potent antimicrobial agents. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Saczewski, F., & Balewski, L. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
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Omar, F. A. (1994). Synthesis of Some Nalidixic Acid Derivatives. Alexandria Journal of Pharmaceutical Sciences. Available at: [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]
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Bakherad, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports. Available at: [Link]
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Ben-David, Y., et al. (2014). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Catalysis Science & Technology. Available at: [Link]
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Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
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Teijin Pharma Limited. (n.d.). Nalidixic Acid in Focus: Chemical Structure, Synthesis, and Market Trends. Available at: [Link]
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Witschi, M. A., et al. (2013). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Molecules. Available at: [Link]
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Taylor, B. F., & Ribbons, D. W. (1983). Bacterial Decarboxylation of o-Phthalic Acids. Applied and Environmental Microbiology. Available at: [Link]
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Purification Strategies for 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one: An Application Guide
This comprehensive guide provides detailed application notes and protocols for the purification of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] Ensuring the high purity of this target molecule is paramount for its accurate biological evaluation and subsequent development as a potential therapeutic agent.
This document is intended for researchers, scientists, and drug development professionals. It offers a deep dive into the rationale behind various purification techniques, providing step-by-step protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines methods for purity assessment and characterization.
Understanding the Molecule: Physicochemical Properties and Tautomerism
This compound exists in a tautomeric equilibrium with its 2,4-dihydroxy-7-methyl-1,8-naphthyridine and 7-methyl-1,8-naphthyridine-2,4(1H,3H)-dione forms. The predominant tautomer can be influenced by the solvent and solid-state packing. This characteristic is crucial when interpreting analytical data, particularly NMR spectra.
While specific experimental data for the target molecule is limited, we can infer its properties from closely related analogs such as 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid and other naphthyridinone derivatives.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₉H₈N₂O₂ | Calculated |
| Molecular Weight | 176.17 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid. | General knowledge of similar heterocyclic compounds. |
| Melting Point | Expected to be >250 °C | Naphthyridinone cores are generally high-melting solids. |
| Solubility | Sparingly soluble in water and ethanol; soluble in DMSO and DMF. | Inferred from the solubility of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid in water and ethanol for UV-Vis analysis.[2][3] The removal of the carboxylic acid group may decrease aqueous solubility. General knowledge of polar aprotic solvents like DMSO and DMF to dissolve such heterocycles.[4] |
| pKa | Estimated acidic pKa for the hydroxyl group and basic pKa for the pyridine nitrogen. | General knowledge of substituted pyridines and hydroxypyridinones. |
The Synthetic Landscape: Anticipating Impurities
The most common synthetic route to the 4-hydroxy-1,8-naphthyridin-2(1H)-one core is a variation of the Gould-Jacobs reaction.[1][5] This typically involves the condensation of 2-amino-4-methylpyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.
Understanding the potential side reactions and incomplete conversions in this synthesis is key to designing an effective purification strategy.
Potential Impurities:
-
Unreacted Starting Materials: 2-amino-4-methylpyridine and the malonic ester derivative.
-
Acyclic Intermediate: The product of the initial condensation reaction that has failed to cyclize.
-
Isomeric Byproducts: Cyclization can sometimes occur at other positions, leading to isomeric naphthyridinone impurities, although the reaction is generally regioselective for the 1,8-naphthyridine core.
-
Degradation Products: Formed during the high-temperature cyclization step.
Purification Methodologies: From Crude to High Purity
A multi-step purification approach is often necessary to achieve high purity (>99%) for this compound. The choice of methods will depend on the scale of the synthesis and the nature of the impurities.
Caption: General purification workflow for this compound.
Recrystallization: The First Line of Defense
Recrystallization is an effective technique for removing bulk impurities and unreacted starting materials, particularly after the initial isolation of the crude product. The choice of solvent is critical and should be determined experimentally.
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 10-20 mg of the crude product into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water) dropwise while heating and stirring.
-
Identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Observe the formation of crystals. The solvent system that yields well-formed crystals with a significant reduction in colored impurities is a good candidate for bulk recrystallization.
Protocol 2: Bulk Recrystallization
-
Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography: For More Challenging Separations
For the removal of closely related impurities, such as the acyclic intermediate or isomeric byproducts, column chromatography is a powerful tool. Given the polar nature of the target molecule, normal-phase silica gel chromatography is a suitable choice.
Protocol 3: Column Chromatography Purification
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). A typical starting point is a gradient of 0-10% methanol in dichloromethane.
-
Sample Preparation: Dissolve the partially purified product in a minimal amount of the eluent or a stronger solvent like DMSO, and then adsorb it onto a small amount of silica gel.
Step-by-Step Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Equilibrate the column by running several column volumes of the initial eluent through it.
-
Carefully load the adsorbed sample onto the top of the silica gel bed.
-
Begin the elution with the starting mobile phase composition.
-
Gradually increase the polarity of the mobile phase to elute the compounds.
-
Collect fractions and monitor the elution of the product and impurities using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Preparative HPLC: Achieving the Highest Purity
For obtaining highly pure material (>99.5%) for applications such as reference standards or in vivo studies, preparative HPLC is the method of choice.[6] A reversed-phase C18 column is generally effective for this class of compounds.
Protocol 4: Preparative Reversed-Phase HPLC
-
Column: A preparative C18 column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
Gradient: A linear gradient tailored to the separation, for example, 5-95% B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the compound and impurities have significant absorbance (e.g., determined from a UV-Vis spectrum).
Step-by-Step Procedure:
-
Develop an analytical HPLC method to determine the optimal separation conditions.
-
Scale up the analytical method to the preparative scale, adjusting the flow rate and gradient accordingly.
-
Dissolve the sample in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) at a high concentration.
-
Inject the sample onto the equilibrated preparative HPLC system.
-
Collect fractions corresponding to the peak of the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent, often by lyophilization if aqueous mobile phases are used.
Purity Assessment and Characterization: The Self-Validating System
The purity of this compound should be rigorously assessed at each stage of the purification process and for the final product.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is the primary method for determining the purity of the final compound.
Table 2: Suggested Analytical HPLC Method
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in DMSO or mobile phase |
Spectroscopic Characterization
The identity and structural integrity of the purified compound must be confirmed by spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 177.06. LC-MS can be a powerful tool for identifying and tracking impurities throughout the purification process.[7]
Conclusion
The purification of this compound requires a systematic approach that begins with an understanding of its physicochemical properties and potential impurities from its synthesis. A combination of recrystallization, column chromatography, and preparative HPLC, coupled with rigorous analytical monitoring, will enable the isolation of this valuable compound at high purity, suitable for demanding research and development applications.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 135565578, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. [Link].
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Principles in preparative HPLC. University of Warwick. [Link].
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Gould–Jacobs reaction. Wikipedia. [Link].
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What solvents are DMSO/DMF miscible with? Reddit. [Link].
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recrystallization of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one from ethanol
An In-Depth Guide to the Purification of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one via Ethanol Recrystallization
Authored by: A Senior Application Scientist
This document provides a comprehensive protocol for the purification of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The 1,8-naphthyridine core is a privileged structure found in numerous biologically active compounds.[3][4] Achieving high purity of this synthetic intermediate is critical for subsequent reactions and for obtaining accurate biological and pharmacological data. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5][6] This application note details a robust method using ethanol, a common and effective solvent for this class of compounds.
The protocol is designed for researchers, scientists, and professionals in drug development who require a method that is both reliable and grounded in fundamental chemical principles. We will not only outline the procedural steps but also delve into the causality behind these choices to empower the user with a deeper understanding of the purification process.
The Foundational Principle: Recrystallization
Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[7][8][9] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[7][9]
The ideal recrystallization process follows these key stages:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Impurity Removal: Insoluble impurities are removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice.
-
Exclusion of Impurities: The highly ordered structure of the growing crystals naturally excludes impurity molecules, which remain dissolved in the cold solvent (the mother liquor).
-
Isolation and Drying: The purified crystals are collected, washed with a small amount of cold solvent, and dried.
The choice of solvent is paramount. An ideal solvent should:
-
Exhibit high solubility for the target compound at its boiling point.
-
Exhibit low solubility for the target compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all or keep them dissolved at all temperatures.
-
Be chemically inert with respect to the target compound.
-
Have a boiling point below the melting point of the target compound to prevent "oiling out."
-
Be volatile enough to be easily removed from the purified crystals.
Ethanol is often a suitable choice for polar, hydrogen-bond-donating compounds like this compound due to its similar polarity and hydrogen bonding capabilities.
Physicochemical & Safety Profile
A thorough understanding of the compound and solvent properties is essential for a successful and safe recrystallization.
This compound
| Property | Value | Source / Note |
| Molecular Formula | C₉H₈N₂O₂ | Inferred from name |
| Molecular Weight | 176.17 g/mol | Calculated |
| Appearance | Typically an off-white to pale yellow solid | General observation for this class |
| Melting Point | Not readily available; experimental determination is crucial. | For context, related naphthyridinones can have high melting points (>250 °C).[10] |
| Solubility | Sparingly soluble in cold ethanol; significantly more soluble in hot ethanol. | Expected behavior for this protocol |
Ethanol (Solvent)
| Property | Value | Source / Note |
| Formula | C₂H₅OH | |
| Boiling Point | ~78 °C | |
| Hazards | Highly flammable liquid and vapor. Causes serious eye irritation. | [11][12][13][14] |
| Safety Precautions | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear appropriate PPE. | [13][14][15] |
Detailed Recrystallization Protocol
This protocol is designed to be a self-validating system. Each step includes checkpoints and explanations to ensure the process is proceeding correctly.
Required Materials & Equipment
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute), reagent grade
-
Activated Carbon (optional, for colored impurities)
-
Boiling chips
Equipment:
-
Erlenmeyer flasks (at least two of appropriate sizes)
-
Graduated cylinders
-
Heating source (heating mantle, steam bath, or hot plate)
-
Magnetic stirrer and stir bars
-
Powder funnel
-
Stemless glass funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and appropriately sized filter paper
-
Vacuum filtration flask (side-arm flask) with vacuum tubing
-
Ice bath
-
Spatulas and glass stirring rods
-
Watch glass
-
Drying oven or desiccator
Experimental Workflow Diagram
Caption: Workflow of the ethanol recrystallization process.
Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound into an appropriately sized Erlenmeyer flask. Using a flask that is too large will result in significant solvent vapor loss.
-
Add a magnetic stir bar and a few boiling chips to prevent bumping.
-
In a separate flask, heat a volume of ethanol to a gentle boil.
-
Add a small portion of the hot ethanol to the flask containing the solid. Swirl or stir and bring the mixture to a boil on the heating source.
-
Continue adding small portions of hot ethanol until the solid just dissolves. The goal is to use the minimum amount of boiling solvent necessary to form a saturated solution. Adding too much solvent will reduce the final yield.
Step 2: Decolorization and Hot Filtration (If Necessary)
-
Rationale: This step removes insoluble solid impurities (e.g., dust, catalysts) and colored impurities that are adsorbed by activated carbon.
-
If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a very small amount (a spatula tip) of activated carbon. Caution: Never add activated carbon to a boiling solution, as it can cause violent frothing.
-
Reheat the solution to a boil for a few minutes.
-
Pre-heat a second Erlenmeyer flask (the receiving flask) containing a few mL of ethanol on the heating source. This keeps the solution warm during filtration, preventing premature crystallization in the funnel.
-
Place a stemless funnel with fluted filter paper into the neck of the receiving flask.
-
Carefully and quickly pour the hot solution through the filter paper. This step should be performed in a fume hood. If crystals begin to form on the filter paper, they can be redissolved by washing with a small amount of hot ethanol.
Step 3: Crystallization
-
Rationale: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.
-
Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
Step 4: Collection and Washing of Crystals
-
Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor. Washing with ice-cold solvent removes any adhering mother liquor, which contains the soluble impurities.
-
Set up a vacuum filtration apparatus using a Büchner funnel and a side-arm flask.
-
Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes.
-
Wet the filter paper with a small amount of ice-cold ethanol and apply the vacuum to seat the paper.
-
With the vacuum on, swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel.
-
Wash the flask with a small amount of the ice-cold mother liquor to transfer any remaining crystals.
-
Once most of the solvent has been pulled through, break the vacuum. Add a small volume of fresh, ice-cold ethanol to wash the crystals.
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary. Continue to pull air through the crystals for several minutes to partially dry them.
Step 5: Drying the Purified Product
-
Carefully remove the filter paper and crystal cake from the funnel.
-
Place the crystals on a pre-weighed watch glass and spread them out.
-
Allow the crystals to air-dry in a fume hood, or for faster drying, place them in a drying oven at a moderate temperature (e.g., 60-80 °C), ensuring this is well below the compound's melting point. Alternatively, use a vacuum desiccator.
-
Once completely dry, weigh the purified product and calculate the percent recovery.
Purity Assessment & Troubleshooting
After recrystallization, it is crucial to assess the purity of the final product.
-
Melting Point Determination: A pure compound should have a sharp melting point range (typically < 2 °C). An impure compound will melt over a wider and depressed temperature range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point. The solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool more slowly. |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution, then allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Add a seed crystal from a previous batch if available. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. The compound is too soluble in cold ethanol. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Ensure the cooling step in the ice bath is sufficient. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an appropriate amount of activated carbon during the dissolution step. |
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PubChem Compound Summary for 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). Available at: [Link]
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National Institutes of Health. (n.d.). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). Retrieved from [Link]
-
Li, Z. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2541. Available at: [Link]
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PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
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Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3363. Available at: [Link]
-
Saha, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18785–18796. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
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MDPI. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]
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Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
PENTA. (2024). Safety Data Sheet: Ethanol 96%. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]
-
Airgas. (2019). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
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PubChem Compound Summary for 2(1H)-Naphthalenone, octahydro-4a-methyl-7-(1-methylethyl)-. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
PubChem Compound Summary for 7-Methyl-1,8-naphthyridin-4(1H)-one. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
PubChem Compound Summary for 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
precisionFDA. (n.d.). GSRS. Retrieved from [Link]
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The Strategic Use of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one as a Versatile Synthetic Intermediate in Drug Discovery
An Application Guide for Researchers
Abstract
The 1,8-naphthyridine framework is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the pioneering antibacterial agent nalidixic acid.[1][2][3] This guide provides an in-depth exploration of a key derivative, 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, detailing its synthesis and strategic application as a versatile chemical intermediate. We present validated, step-by-step protocols for its synthesis and subsequent functionalization through key reaction pathways such as O-alkylation and halogenation, which are pivotal for developing libraries of novel compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for creating next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted agents.[4][5]
Introduction: The Significance of the Naphthyridinone Core
In the landscape of modern drug discovery, the identification of versatile and adaptable chemical scaffolds is paramount. The 1,8-naphthyridin-2(1H)-one core is a prime example of such a structure, consistently appearing in compounds with a wide range of biological activities.[1][3] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.
The subject of this guide, this compound, is a particularly valuable intermediate due to its multiple reactive sites. The molecule exists in a keto-enol tautomerism, presenting two key functional handles for chemical modification: the C4-hydroxyl group and the N1-lactam proton. This duality allows for selective derivatization, enabling the systematic exploration of chemical space around the core scaffold. Understanding and controlling the reactivity at these sites is the key to unlocking its full potential in synthetic campaigns.
Physicochemical & Spectroscopic Profile
A thorough characterization of the starting intermediate is the foundation of any successful synthetic protocol. While detailed experimental data for this specific compound is not broadly published, the following table summarizes its basic properties and provides references to spectroscopic investigations of a closely related analogue, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, which serves as a reliable proxy for spectroscopic interpretation.[6][7]
| Property | Data |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Typically an off-white to light yellow solid |
| Tautomerism | Exists as an equilibrium between the 4-hydroxy-2-oxo and 2,4-dihydroxy forms |
| Solubility | Sparingly soluble in water, soluble in DMSO, DMF, and hot polar protic solvents |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: δ ~11.5 (br s, 1H, N-H), 8.3-7.0 (m, 3H, Ar-H), 5.9 (s, 1H, C3-H), 2.4 (s, 3H, CH₃) |
| FTIR (cm⁻¹) | Characteristic Peaks: ~3400 (O-H), ~3100 (N-H), ~1650 (C=O, amide), ~1600, 1550 (C=C, Ar)[6][7] |
Synthesis of the Core Intermediate
The most common and reliable method for constructing the 4-hydroxy-1,8-naphthyridin-2(1H)-one scaffold involves the condensation of an aminopyridine derivative with a malonic ester, followed by a high-temperature thermal cyclization. This approach, often a variation of the Gould-Jacobs reaction, is robust and scalable.
Caption: Workflow for the synthesis of the title intermediate.
Protocol 2.1: Synthesis of this compound
Principle: This two-step, one-pot procedure begins with a Michael-type addition of 2-amino-4-methylpyridine to diethyl malonate, followed by elimination of ethanol to form an enamine intermediate. Subsequent intramolecular cyclization at high temperature, driven by the elimination of a second molecule of ethanol, yields the desired naphthyridinone ring system.[8]
Reagents and Materials:
-
2-Amino-4-methylpyridine
-
Diethyl malonate
-
Dowtherm A (or Diphenyl ether)
-
Ethanol
-
Hexane
-
Round-bottom flask equipped with a reflux condenser and thermometer
-
Heating mantle with stirrer
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, combine 2-amino-4-methylpyridine (1.0 eq) and diethyl malonate (1.5 eq).
-
Heat the mixture with stirring to 150-160 °C for 2-3 hours. Ethanol will distill from the reaction mixture. Monitor the progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane) to confirm the consumption of the starting aminopyridine.
-
Cyclization: Carefully add Dowtherm A (approx. 5-10 mL per gram of aminopyridine) to the reaction mixture.
-
Increase the temperature to 250-255 °C and maintain it for 30-60 minutes. The reaction mixture will darken. A precipitate should begin to form upon successful cyclization.
-
Allow the reaction mixture to cool to below 100 °C.
-
Isolation: While still warm, add hexane to the mixture to precipitate the product and dilute the high-boiling solvent.
-
Cool the mixture to room temperature, then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove residual Dowtherm A.
-
Purification: Recrystallize the crude solid from hot ethanol or acetic acid to yield the pure product.
-
Validation: Dry the purified solid under vacuum. Confirm its identity via melting point determination and spectroscopic analysis (¹H NMR, MS). The expected yield is typically in the range of 60-75%.
Key Applications in Chemical Synthesis
The true value of this compound lies in its capacity for selective functionalization. The following sections detail protocols for its most critical synthetic transformations.
O-Alkylation: Accessing Ethers for Structural Diversity
Scientific Rationale: The C4-hydroxyl group is a nucleophilic handle that can be readily alkylated to introduce a vast array of side chains. The choice of base and solvent is critical for achieving chemoselectivity. In many pyridone-like systems, using a moderately strong base like potassium carbonate in a polar aprotic solvent such as DMF preferentially promotes O-alkylation over N-alkylation.[9] This is because the phenoxide-like anion of the enol tautomer is a softer nucleophile than the nitrogen anion of the lactam, favoring reaction with alkyl halides.
Caption: General workflow for selective O-alkylation.
Protocol 3.1.1: General Procedure for O-Alkylation
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Activation: Stir the suspension at room temperature for 15-30 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into cold water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel) or recrystallization to obtain the desired O-alkylated product.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and MS. A key indicator of O-alkylation versus N-alkylation is the ¹³C chemical shift of the carbon attached to the oxygen, which will be significantly downfield (e.g., >70 ppm for an O-CH₂ group) compared to an N-CH₂ group.[9]
Conversion to 4-Chloro Intermediate: The Gateway to C4-Substitution
Scientific Rationale: One of the most powerful transformations of this intermediate is the conversion of the C4-hydroxyl group into a chloride. This is typically achieved using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-7-methyl-1,8-naphthyridin-2(1H)-one is an exceptionally useful building block, as the C4-position becomes activated for nucleophilic aromatic substitution (SNAᵣ). This allows for the introduction of a wide variety of nucleophiles, particularly amines, which is a cornerstone of many kinase inhibitor syntheses.[5][10][11]
Caption: Two-step sequence from the hydroxy intermediate to C4-amino derivatives.
Protocol 3.2.1: Synthesis of 4-Chloro-7-methyl-1,8-naphthyridin-2(1H)-one
!!! SAFETY WARNING: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Setup: In a round-bottom flask equipped with a reflux condenser (with a drying tube), suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). A co-solvent like toluene is optional but can improve stirrability.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The solid should gradually dissolve as the reaction proceeds. Monitor by TLC (quench a small aliquot carefully with ice/water before spotting).
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a stirred mixture of crushed ice and water. This is a highly exothermic process; perform the addition in small portions.
-
Neutralization: Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.
-
Isolation: The product will often precipitate from the aqueous solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
-
Validation: Confirm the structure via spectroscopic methods. The disappearance of the C4-OH proton and a shift in the aromatic proton signals in the ¹H NMR spectrum are key indicators of success.
Troubleshooting and Self-Validation
A robust protocol anticipates potential issues. The following table provides guidance on common problems and their solutions, ensuring a self-validating experimental workflow.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Synthesis (Protocol 2.1) | 1. Incomplete initial condensation. 2. Cyclization temperature too low or time too short. 3. Product loss during work-up. | 1. Ensure initial heating is sufficient to drive off ethanol. 2. Confirm reaction temperature is ~250 °C. Extend reaction time if needed. 3. Use ample hexane for precipitation and ensure thorough washing. |
| Mixture of O- and N-Alkylated Products | 1. Base is too strong (e.g., NaH). 2. Solvent choice is suboptimal. 3. Electrophile is too "hard." | 1. Use a milder base like K₂CO₃ or Cs₂CO₃ for O-alkylation.[9] 2. DMF or acetonitrile are generally reliable for O-alkylation. 3. For selective N-alkylation, consider alternative strategies like Mitsunobu or Buchwald-Hartwig coupling.[9] |
| Failed or Incomplete Chlorination (Protocol 3.2.1) | 1. POCl₃ is old or has been exposed to moisture. 2. Reaction temperature/time insufficient. | 1. Use a fresh bottle of POCl₃. Ensure all glassware is oven-dried. 2. Ensure the mixture reaches a full reflux and monitor carefully by TLC. |
| Difficult Purification | 1. Residual Dowtherm A from synthesis. 2. Side products from derivatization. | 1. Wash the crude product thoroughly with copious amounts of hexane or perform a sublimation if equipped. 2. Optimize reaction conditions to minimize side reactions. Utilize column chromatography with a well-chosen solvent gradient. |
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis and well-defined reactivity at multiple sites provide a reliable and efficient route to novel molecular architectures. By mastering the protocols for its synthesis and subsequent derivatization via O-alkylation and C4-halogenation/substitution, researchers can rapidly generate focused libraries of compounds. This capability is invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
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Kotovshchikov, Y. N., et al. (2012). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958. Available at: [Link]
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Abás, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6176. Available at: [Link]
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Wikipedia contributors. (2024). 7-Hydroxymitragynine. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. Available at: [Link]
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Narender, A., et al. (2009). A NOVEL SYNTHESIS OF SUBSTITUTED 4-HYDROXY- 1,8-NAPHTHYRIDINES. Journal of the Chilean Chemical Society, 54(4), 473-475. Available at: [Link]
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Ito, K., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry, 28(7), 115376. Available at: [Link]
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Hassan, B. A. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]
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Zhang, M., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][13]naphthyrin-5(6H)-one. Tetrahedron, 71(45), 8663-8668. Available at: [Link]
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da Silva, J. C., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(40), 35835–35843. Available at: [Link]
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Mary, Y. S., et al. (2018). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry, 17(05), 1850039. Available at: [Link]
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Li, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 429-442. Available at: [Link]
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Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4993. Available at: [Link]
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. Available at: [Link]
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Mary, Y. S., et al. (2018). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ResearchGate. Available at: [Link]
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Kaur, R., et al. (2018). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]
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Couturier, J., et al. (2010). A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase. Journal of Neurochemistry, 113(6), 1538-1550. Available at: [Link]
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Synthesis of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one and Its Derivatives: An Application Guide for Medicinal Chemistry
Introduction: The Significance of the 1,8-Naphthyridin-2(1H)-one Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] These nitrogen-containing bicyclic structures are renowned for their diverse and potent biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one moiety, in particular, serves as a crucial intermediate for the synthesis of a wide array of pharmacologically active molecules. Its unique electronic and structural features allow for versatile functionalization, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of the core this compound scaffold and its subsequent derivatization.
Core Synthesis: The Gould-Jacobs Reaction
The most reliable and widely adopted method for the synthesis of the 4-hydroxy-1,8-naphthyridin-2(1H)-one core is the Gould-Jacobs reaction.[2] This robust reaction proceeds in a two-step sequence: an initial condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization. For the synthesis of our target molecule, 2-amino-4-methylpyridine serves as the key aminopyridine precursor, and diethyl ethoxymethylenemalonate (DEEM) is the preferred malonic ester component.
Reaction Mechanism: A Stepwise Perspective
The Gould-Jacobs reaction is a classic example of a condensation-cyclization strategy. The initial step involves a nucleophilic attack by the amino group of 2-amino-4-methylpyridine on the electron-deficient carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to form a stable enamine intermediate, ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate. The subsequent thermal cyclization is an intramolecular acylation, where the lone pair on the pyridine nitrogen attacks one of the ester carbonyls, leading to the formation of the second ring and elimination of another molecule of ethanol. This process is typically carried out in a high-boiling point solvent to achieve the necessary temperature for cyclization.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocol and improve your product yield. The 1,8-naphthyridine core is a significant pharmacophore in many biologically active compounds, making efficient synthesis of its derivatives crucial.[1]
The most common and effective method for synthesizing this scaffold is the Gould-Jacobs reaction.[1] This involves the condensation of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal intramolecular cyclization.[1][2] This guide will focus on troubleshooting this well-established synthetic route.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low yield of the intermediate, ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate, after the initial condensation reaction.
-
Potential Cause 1: Incomplete Reaction. The initial condensation requires sufficient thermal energy to proceed to completion.
-
Solution: Ensure the reaction mixture of 2-amino-4-methylpyridine and diethyl ethoxymethylenemalonate is heated to the optimal temperature range of 110-120 °C for at least 2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials before proceeding.[1]
-
-
Potential Cause 2: Sub-optimal Stoichiometry. An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Solution: Use a slight excess of diethyl ethoxymethylenemalonate (approximately 1.1 equivalents) to ensure the complete consumption of the 2-amino-4-methylpyridine.[1]
-
-
Potential Cause 3: Impure Starting Materials. The purity of 2-amino-4-methylpyridine and DEEM is critical. Impurities can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the 2-amino-4-methylpyridine by recrystallization or sublimation. DEEM can be distilled prior to use, as it can polymerize upon standing.[3]
-
Problem 2: Very low or no yield of the final product, this compound, after the cyclization step.
-
Potential Cause 1: Insufficient Cyclization Temperature. The intramolecular cyclization is a high-temperature process and requires a specific temperature threshold to be reached.
-
Solution: The cyclization reaction must be heated to 240-250 °C.[1] This is typically achieved by using a high-boiling point solvent.
-
-
Potential Cause 2: Inappropriate Solvent. The choice of solvent is critical for reaching and maintaining the high temperature required for cyclization.
-
Solution: Utilize a high-boiling point solvent such as diphenyl ether or Dowtherm A.[1][4] Dowtherm A is a eutectic mixture of biphenyl and diphenyl oxide with excellent thermal stability, suitable for temperatures up to 400°C.[5][6][7][8] The solvent should be used in a quantity approximately 10 times the weight of the intermediate.[1]
-
-
Potential Cause 3: Insufficient Reaction Time. Even at the correct temperature, the reaction needs adequate time for completion.
-
Solution: Maintain the reaction at 240-250 °C for 30-60 minutes.[1] Again, monitoring by TLC is crucial to determine the point of maximum product formation and to avoid potential degradation from prolonged heating.
-
Problem 3: The final product is impure, showing multiple spots on TLC.
-
Potential Cause 1: Incomplete Cyclization or Side Reactions. If the cyclization is not driven to completion, the crude product will be a mixture of the intermediate and the final product. High temperatures can also lead to degradation or side reactions.
-
Solution: Ensure the cyclization temperature and time are optimized as described above. Monitoring the reaction by TLC will help to stop the reaction at the optimal time, minimizing the formation of degradation byproducts.
-
-
Potential Cause 2: Ineffective Purification. The high-boiling point solvent must be thoroughly removed, and the crude product needs to be purified effectively.
-
Solution: After cooling the reaction mixture to below 100 °C, add a non-polar solvent like hexane to precipitate the crude product.[1] Collect the solid by vacuum filtration and wash it extensively with hexane to remove the residual high-boiling point solvent.[1] For final purification, recrystallize the crude product from ethanol to obtain the pure this compound.[1][4]
-
Experimental Workflow Overview
To provide a clearer picture of the process, the following diagram outlines the key stages of the synthesis.
Caption: Key stages of the Gould-Jacobs synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction in this synthesis?
A1: The Gould-Jacobs reaction proceeds in two main stages. First, a nucleophilic substitution occurs where the amino group of 2-amino-4-methylpyridine attacks the electrophilic carbon of diethyl ethoxymethylenemalonate, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.[9] The second stage is a high-temperature 6-electron electrocyclization of this intermediate, which forms the dihydronaphthyridine ring system.[9] This is followed by tautomerization to yield the more stable 4-hydroxy-1,8-naphthyridine product.[9]
Q2: Can I use a different malonic ester derivative instead of DEEM?
A2: Yes, other substituted malonic esters can be used in the Gould-Jacobs reaction.[2] However, DEEM is commonly used due to its commercial availability and reactivity. Using other derivatives, such as diethyl malonate, would require a different reaction partner than an aminopyridine to form a similar intermediate. The choice of malonate derivative can influence the substituents on the final naphthyridine ring.
Q3: Why is a high-boiling point solvent necessary for the cyclization step?
A3: The intramolecular cyclization step of the Gould-Jacobs reaction is a thermally driven process that requires a significant activation energy. High-boiling point solvents like diphenyl ether or Dowtherm A are essential to achieve and maintain the necessary reaction temperature of 240-250 °C at atmospheric pressure.[1][4] These solvents are thermally stable at these high temperatures, preventing decomposition and ensuring a consistent reaction environment.[6]
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques. These include ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure, and Mass Spectrometry to confirm the molecular weight.[1] The melting point of the purified product should also be determined and compared to literature values. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a single spot on a TLC plate developed with an appropriate solvent system.
Summary of Key Reaction Parameters
| Parameter | Step 1: Condensation | Step 2: Cyclization |
| Reactants | 2-amino-4-methylpyridine, Diethyl ethoxymethylenemalonate | Intermediate from Step 1 |
| Solvent | Neat (no solvent) or high-boiling solvent | Diphenyl ether or Dowtherm A |
| Temperature | 110-120 °C | 240-250 °C |
| Reaction Time | ~2 hours | 30-60 minutes |
| Monitoring | TLC | TLC |
| Work-up | Cooling and direct use or washing with hexane | Precipitation with hexane, filtration |
| Purification | - | Recrystallization from ethanol |
This technical support guide provides a comprehensive overview of the synthesis of this compound, with a focus on practical troubleshooting to improve yield and purity. By understanding the critical parameters and potential pitfalls of the Gould-Jacobs reaction, researchers can more efficiently obtain this valuable heterocyclic compound.
References
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Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed. (URL: [Link])
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DOWTHERM A Heat Transfer Fluid - Preprints.org. (URL: [Link])
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: [Link])
-
Gould Jacobs Quinoline forming reaction:SP1.qxd. (URL: [Link])
-
1,8-Naphthyridine synthesis - Organic Chemistry Portal. (URL: [Link])
- CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google P
-
Troubleshooting Low DNA Yield From Plasmid Preps - VectorBuilder. (URL: [Link])
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Acid catalysed synthesis of ethyl ethoxymethylenemalonate - Chemistry Stack Exchange. (URL: [Link])
-
Dowtherm™ A | Globaltherm Omnitech - Global Heat Transfer. (URL: [Link])
-
11 Reasons Why Your Plasmid Yield is Low & Easy Fixes - Bitesize Bio. (URL: [Link])
-
What troubleshooting is there for low cDNA yield? - PCR Biosystems. (URL: [Link])
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- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,8-Naphthyridine Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine compounds. This guide is designed to provide you with in-depth troubleshooting advice and practical, field-proven protocols to overcome the unique challenges associated with the purification of this important class of heterocyclic compounds. The inherent basicity, polarity, and metal-chelating properties of the 1,8-naphthyridine scaffold demand a nuanced approach to achieve high purity. This center is structured to address your challenges from foundational principles to advanced application.
Frequently Asked Questions (FAQs)
Q1: Why are my 1,8-naphthyridine compounds difficult to purify by standard silica gel chromatography?
A1: The primary challenges arise from the basic nitrogen atoms in the 1,8-naphthyridine ring system. These basic sites can interact strongly with the acidic silanol groups on the surface of silica gel, leading to common issues such as peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[1][2]
Q2: I observe significant streaking or tailing of my compound on the TLC plate. What is the immediate troubleshooting step?
A2: Streaking or tailing is a classic indicator of strong analyte-stationary phase interactions.[1][2] A quick and effective solution is to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent system. The triethylamine will compete with your compound for the active sites on the silica, thus improving the peak shape.
Q3: My 1,8-naphthyridine derivative is highly polar and barely moves from the baseline on the TLC plate, even with a very polar solvent system. What are my options?
A3: For highly polar 1,8-naphthyridine derivatives, traditional normal-phase chromatography on silica gel can be ineffective. Consider switching to a different chromatographic technique. Reversed-phase HPLC is often the method of choice for such compounds, using a C18 column with a polar mobile phase like water/acetonitrile or water/methanol.[3] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for purifying very polar compounds.[3]
Q4: Can I use recrystallization to purify my 1,8-naphthyridine compound?
A4: Yes, recrystallization is an excellent and highly effective method for purifying solid 1,8-naphthyridine compounds, provided a suitable solvent or solvent system can be identified.[4][5] The key is to find a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4]
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to common purification challenges.
Challenge 1: Peak Tailing in Column Chromatography
-
Symptom: Your compound elutes from the column as a broad band with a trailing edge, leading to poor separation from impurities.
-
Potential Cause & Scientific Explanation: The basic nitrogen atoms of the 1,8-naphthyridine ring are interacting with acidic silanol groups on the silica gel surface through strong acid-base interactions. This creates a secondary retention mechanism that slows down a portion of the analyte molecules, causing them to lag behind the main band and resulting in a "tail".[1][2]
-
Suggested Solutions:
-
Incorporate a Basic Modifier: Add 0.1-1% triethylamine or ammonia solution to your eluent. This will neutralize the acidic sites on the silica gel, minimizing the secondary interactions with your basic compound.
-
Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
Employ Reversed-Phase Chromatography: For very basic compounds, reversed-phase HPLC can be more effective. The use of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, in the mobile phase will protonate the basic nitrogens of your compound and the residual silanol groups on the stationary phase, leading to sharper peaks.[3]
-
Challenge 2: Difficulty in Finding a Suitable Recrystallization Solvent
-
Symptom: Your compound either remains insoluble in hot solvents or is too soluble in cold solvents, making single-solvent recrystallization ineffective.
-
Potential Cause & Scientific Explanation: The polarity and crystal lattice energy of your specific 1,8-naphthyridine derivative may not be ideally suited for common laboratory solvents.
-
Suggested Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. A good starting point is to test a non-polar solvent (e.g., hexanes), a medium-polarity solvent (e.g., ethyl acetate), and a polar solvent (e.g., ethanol or water).
-
Utilize a Solvent Pair: If a single solvent is not effective, a binary solvent system is often successful.[6] Dissolve your compound in a minimum amount of a hot solvent in which it is readily soluble. Then, add a "poorer" solvent (one in which your compound is less soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and toluene/hexane.[6]
-
Challenge 3: Potential Metal Chelation
-
Symptom: You observe unusual coloration of your column fractions or unexpected chromatographic behavior that is not consistent with the polarity of your compound.
-
Potential Cause & Scientific Explanation: The 1,8-naphthyridine scaffold is a known chelating agent for various metal ions.[7] Trace metals present in your crude product, solvents, or even from metal spatulas can form complexes with your compound. These metal complexes will have different chromatographic properties than the free ligand, potentially leading to streaking, multiple spots on a TLC, or difficulty in achieving complete purification.
-
Suggested Solutions:
-
Pre-treat with a Chelating Agent: Consider washing your crude product with an aqueous solution of a strong chelating agent like EDTA to remove trace metal impurities before chromatography.
-
Use High-Purity Solvents: Ensure that the solvents used for chromatography are of high purity and free from metal contaminants.
-
Avoid Metal Contact: Minimize contact of your compound and solutions with metal surfaces where possible.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar 1,8-Naphthyridine Derivative
This protocol is designed for the purification of a 1,8-naphthyridine derivative that exhibits moderate polarity.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of 0.2-0.3 for your target compound. A common starting point for 1,8-naphthyridines is a mixture of ethyl acetate and hexanes, or petroleum ether and ethyl ether.[7] If tailing is observed, add 0.5% triethylamine to the solvent system.
-
-
Column Packing:
-
Select an appropriate size column (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, maintaining a steady flow rate.
-
Collect fractions and monitor the elution process by TLC to identify the fractions containing your purified compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Solid 1,8-Naphthyridine Compound
This protocol provides a systematic approach to purifying a solid 1,8-naphthyridine derivative.[4][5]
-
Solvent Selection:
-
Place a small amount of your crude compound into several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature.
-
Heat the tubes with insoluble compounds and observe if they dissolve. A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture until the compound fully dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Crystal Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Visualizations
Decision Tree for Troubleshooting Peak Tailing
Caption: A systematic approach to selecting an appropriate recrystallization solvent.
Quantitative Data Summary
| Challenge | Parameter | Recommended Action | Expected Outcome |
| Peak Tailing | Eluent Modifier | Add 0.1-1% triethylamine | Symmetrical peak shape |
| Poor Solubility | Chromatography | Reversed-phase HPLC | Good retention and separation |
| Recrystallization | Solvent Selection | Test solvents of varying polarity | High recovery of pure crystals |
| Metal Chelation | Pre-treatment | Wash with EDTA solution | Consistent chromatographic behavior |
References
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Recrystallization. University of California, Irvine. Available at: [Link]
-
Recrystallization. University of Colorado Boulder. Available at: [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester. Available at: [Link]
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
STUDIES ON NOVEL HETEROCYCLIC COMPOUNDS HAVING METAL CHELATING GROUP. TSI Journals. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Thin Layer Chromatography (TLC) for Naphthyridine Reactions
Welcome to the technical support center for troubleshooting Thin Layer Chromatography (TLC) in the context of naphthyridine reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize TLC to monitor the progress of these critical syntheses. Naphthyridines, as basic nitrogen-containing heterocyclic compounds, often present unique challenges during TLC analysis. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome these hurdles and obtain clear, reliable, and reproducible results.
Section 1: Common Chromatographic Problems & Solutions
This section addresses the most frequently encountered issues during the TLC analysis of naphthyridine reactions, providing explanations for their causes and step-by-step solutions.
Q1: My naphthyridine spots are streaking or tailing down the plate. What's causing this and how can I fix it?
A1: Causality & Resolution
Streaking is a common and frustrating issue when working with basic compounds like naphthyridines on standard silica gel plates. The primary cause is the strong interaction between the basic nitrogen atoms in the naphthyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.
Troubleshooting Protocol:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.
-
For Basic Compounds: Add a small amount of a volatile base to your eluent. A common starting point is 0.1-2% triethylamine (TEA) or a few drops of concentrated ammonium hydroxide.[1][2] This additive will preferentially bind to the acidic silanol groups, allowing your naphthyridine product to elute without streaking.
-
For Acidic Compounds: While less common for naphthyridines, if your compound has acidic functional groups, adding 0.5-1% acetic acid or formic acid to the eluent can resolve streaking.[2]
-
-
Sample Concentration: Overloading the plate is another frequent cause of streaking.[1] Ensure your sample is sufficiently dilute. If you can see the spot on the baseline before developing the plate, it might be too concentrated. A good practice is to prepare a solution of a few milligrams of your reaction mixture in about 0.5–1 mL of a suitable solvent.[3]
-
Choice of Spotting Solvent: Spotting your sample in a highly polar solvent can also lead to streaking or "double spotting".[1] Try to dissolve your sample in a solvent that is as non-polar as possible but still offers good solubility. The spotting solvent should ideally be less polar than your mobile phase.
Q2: My starting material and product have very similar Rf values. How can I improve the separation?
A2: Enhancing Resolution
Poor separation between spots with close Rf values is a common challenge in reaction monitoring. To confidently determine if your starting material has been consumed, you need to achieve better resolution.
Troubleshooting Protocol:
-
Solvent System Optimization: The polarity of your mobile phase is the most critical factor for separation.
-
Decrease Polarity: If your spots are too high up the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent in your mixture (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture).
-
Increase Polarity: If your spots are stuck on the baseline (low Rf), your eluent is not polar enough. Gradually increase the proportion of the polar solvent.
-
Try Different Solvent Systems: If adjusting polarity doesn't work, switch to a different solvent system with different selectivities. A comprehensive list of solvent systems can be found in resources from the University of Rochester.[4] For naphthyridine synthesis, a common eluent is 10% methanol/dichloromethane.[5] Another strategy involves using gradients of ethyl acetate in hexane, ranging from 20% to 80%.[6]
-
-
Use of Co-spotting: To definitively identify your starting material and product spots, use a co-spot. On the same plate, spot your starting material, your reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture on the same point. If the reaction mixture spot separates into two, and one aligns with the starting material spot, you can track its consumption. If the co-spot appears as a single, elongated spot (like a snowman), it indicates your product and starting material are not separating well.[7]
-
Multiple Developments: You can run the TLC plate in the same solvent system multiple times. After the first run, dry the plate completely and then place it back in the chamber. This can sometimes improve the separation of spots with close Rf values.
Q3: I don't see any spots on my TLC plate after development and visualization. What could be the issue?
A3: The Case of the Disappearing Spots
The absence of spots can be alarming, but it's often due to a few common experimental errors.
Troubleshooting Protocol:
-
Sample Concentration is Too Low: The most common reason for not seeing spots is that your sample is too dilute.[8]
-
Solution: Try re-spotting the plate multiple times in the same location, allowing the solvent to fully evaporate between each application.[8] This will concentrate your sample on the baseline.
-
-
Inadequate Visualization: Naphthyridines are aromatic and usually UV-active.
-
UV Light: Ensure you are using a UV lamp with both short (254 nm) and long (365 nm) wavelength settings. Most commercially available TLC plates contain a fluorescent indicator that makes the plate glow green under 254 nm UV light, and UV-active compounds will appear as dark spots.[9][10]
-
Staining: If your compounds are not UV-active or the response is weak, you will need to use a chemical stain. Since naphthyridines are heterocyclic amines, stains that react with amines can be effective. A solution of 0.2g ninhydrin in 100ml ethanol, followed by heating, can detect amines and amino acids.[11] Potassium permanganate stain is a good general-purpose stain that reacts with many functional groups.[9][12]
-
-
Solvent Level in Chamber: If the solvent level in the developing chamber is above your spotted baseline, your sample will dissolve into the solvent pool instead of migrating up the plate.[8] Always ensure the solvent level is below the baseline.
-
Compound Volatility: If your product has a very low boiling point, it may have evaporated from the plate during development or drying. Visualize the plate immediately after development.[13]
Section 2: Naphthyridine-Specific Issues
This section focuses on problems that are particularly relevant to the chemical nature of naphthyridines.
Q4: I suspect my naphthyridine derivative is decomposing on the silica gel plate. How can I confirm this and what can I do about it?
A4: Assessing On-Plate Stability
The acidic nature of silica gel can indeed cause the degradation of sensitive compounds. Naphthyridines, while generally stable, can have substituents that are acid-labile.
Confirmation with 2D TLC:
A definitive way to check for on-plate decomposition is to run a two-dimensional (2D) TLC.[7]
Experimental Protocol for 2D TLC:
-
Spotting: Take a square TLC plate and spot your sample in one corner, about 1 cm from each edge.
-
First Development: Develop the plate as usual. This will separate the components along one edge of the plate.
-
Drying and Rotation: Remove the plate from the chamber and dry it completely.
-
Second Development: Rotate the plate 90 degrees so that the line of separated spots is now the baseline. Develop the plate again in the same solvent system.
-
Interpretation:
-
Stable Compounds: If your compounds are stable on silica, they will all appear on the diagonal of the plate.
-
Unstable Compounds: If a compound has decomposed, you will see new spots appearing off the diagonal.[7]
-
Solutions for Unstable Compounds:
-
Use a Different Stationary Phase: If decomposition is confirmed, switch to a less acidic stationary phase like alumina plates. Alternatively, reversed-phase TLC plates (e.g., C18-silica) with a polar mobile phase can be used.
-
Mobile Phase Modification: As mentioned for streaking, adding a base like triethylamine to the eluent can help to suppress degradation by neutralizing the acidic silica surface.
Section 3: Data Interpretation and Best Practices
This section provides guidance on interpreting your TLC results and implementing best practices for reliable analysis.
Q5: How do I choose the right solvent system for my naphthyridine reaction?
A5: A Systematic Approach to Eluent Selection
Choosing the right eluent is crucial for good separation. The principle is to find a solvent system that moves all components off the baseline, with the product having an Rf value ideally between 0.2 and 0.4 for easy monitoring and subsequent column chromatography.
Recommended Starting Points for Naphthyridines:
| Polarity of Naphthyridine Derivative | Recommended Starting Solvent System | Rationale |
| Moderately Polar | 20-50% Ethyl Acetate in Hexanes | A good starting point for many organic compounds. Adjust the ratio to achieve the desired Rf. |
| More Polar | 5-10% Methanol in Dichloromethane | A common and effective system for more polar compounds, including many N-heterocycles.[5] |
| Highly Polar/Basic | 1-10% of (10% NH4OH in Methanol) in Dichloromethane | The ammonia helps to prevent streaking and move highly polar, basic compounds up the plate.[4] |
Workflow for Solvent System Selection:
Caption: A standard workflow for visualizing TLC plates.
References
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 26, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved January 26, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Reddy, T. J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved January 26, 2026, from [Link]
-
Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
- Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-176). Academic Press.
-
Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved January 26, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved January 26, 2026, from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
The Stability of Drug Adsorbates on Silica. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved January 26, 2026, from [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved January 26, 2026, from [Link]
-
Shimkin, K. W., et al. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
TLC Solvent Systems – Lipid Migration. (n.d.). Avanti Polar Lipids. Retrieved January 26, 2026, from [Link]
-
5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Thin Layer Chromatography, TLC. (n.d.). Microbiology. Retrieved January 26, 2026, from [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Desiccant Impact on Stability. (2023, December 2). StabilityHub. Retrieved January 26, 2026, from [Link]
-
A SIMPLE AND EFFICIENT PROTOCOL FOR THE SYNTHESIS OF 1,8- NAPHTHYRIDINES USING SODIUM HYDROGENSULFATE ON SILICA GEL UNDER SOLVEN. (n.d.). Connect Journals. Retrieved January 26, 2026, from [Link]
-
Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (2018, July 12). NASA. Retrieved January 26, 2026, from [Link]
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- 13. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
Technical Support Center: Navigating the Complexities of Substituted Naphthyridine NMR Spectra
Welcome to the technical support center for the interpretation of complex NMR spectra of substituted naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this important class of heterocyclic compounds. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to confidently elucidate the structures of your novel naphthyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1H NMR spectrum of a substituted naphthyridine shows severe signal overlap in the aromatic region. How can I resolve and assign these protons?
A1: This is a very common challenge. The naphthyridine core is a proton-deficient aromatic system, leading to downfield chemical shifts for all ring protons, often causing them to bunch together. Here’s a systematic approach to dissecting these complex regions:
Causality: The electron-withdrawing nature of the two nitrogen atoms deshields the protons on the bicyclic ring system, shifting them to a similar spectral window (typically δ 7.0-9.5 ppm). Substituents can further complicate this by inducing additional small shifts.
Troubleshooting Protocol:
-
Optimize 1D 1H NMR Acquisition:
-
High-Field Spectrometer: If available, use the highest field strength spectrometer (e.g., 600 MHz or higher) to maximize chemical shift dispersion.
-
Solvent Effects: Record spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, MeOD). Solvent-induced shifts can sometimes separate overlapping signals.
-
-
Leverage 2D NMR Spectroscopy: This is the most powerful approach for resolving overlapping signals and establishing connectivity.
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other, typically those on the same pyridine ring separated by three bonds (³JHH). This is your primary tool for tracing out the proton spin systems within each ring of the naphthyridine core.[1][2]
-
TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system (e.g., a substituted pyridine ring with protons that are all coupled to each other), a TOCSY experiment can reveal all the protons belonging to that system from a single cross-peak.[3]
-
Visualizing the Workflow:
Caption: Workflow for resolving overlapping proton signals.
Q2: I'm struggling to differentiate between isomers of my substituted naphthyridine. How can I unambiguously determine the substitution pattern?
A2: Differentiating isomers is critical and relies on long-range correlations and through-space interactions. Standard 1D NMR is often insufficient.
Causality: Isomers will have the same number and type of protons and carbons, but their spatial relationships and long-range connectivities will differ. These differences are revealed by specific 2D NMR experiments.
Troubleshooting Protocol:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is your most crucial experiment. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[4][5][6]
-
Key Strategy: Look for correlations from your substituent protons to the carbons of the naphthyridine core. For example, if you have a methyl substituent, the methyl protons (a singlet) will show a correlation to the carbon it's attached to (a quaternary carbon) and potentially to the two adjacent carbons in the ring. This definitively places the substituent.
-
Similarly, protons on the naphthyridine ring will show long-range correlations to carbons in the other ring, helping to piece together the entire framework and confirm the fusion pattern (e.g., 1,8- vs. 2,7-naphthyridine).[7]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded.[8]
-
Application: A NOESY/ROESY is invaluable for confirming the position of a substituent relative to a nearby proton on the naphthyridine core. For instance, a proton on a substituent should show a NOE cross-peak to the proton on the adjacent carbon of the ring.
-
Visualizing the Logic:
Caption: Logic for unambiguous isomer assignment.
Q3: The nitrogen atoms in the naphthyridine ring seem to be affecting my chemical shifts and coupling constants in unpredictable ways. How can I account for this?
A3: The influence of the nitrogen atoms is a defining characteristic of naphthyridine NMR. Understanding their electronic effects is key to accurate interpretation.
Causality and Field-Proven Insights:
-
Chemical Shifts: The nitrogen atoms are electronegative and withdraw electron density from the ring system. Protons and carbons alpha (α) to a nitrogen are significantly deshielded and appear at a lower field (higher ppm) than those in a comparable carbocyclic system (like naphthalene). Protons gamma (γ) to a nitrogen are also deshielded, but to a lesser extent.
-
Coupling Constants: The presence of nitrogen can influence the magnitude of proton-proton coupling constants (J-values). While typical aromatic ³JHH couplings are around 7-8 Hz, couplings across a C-N-C fragment can be smaller. Long-range couplings (⁴J and ⁵J) are also common in these systems and can sometimes be observed, providing additional structural clues.[7]
-
15N NMR: While less common due to the low sensitivity and natural abundance of 15N, direct detection or, more practically, 1H-15N HMBC experiments can be incredibly powerful.[3][4] These experiments can confirm the electronic environment of the nitrogen atoms and help to assign protons and carbons adjacent to them. The chemical shift of the nitrogen itself can indicate its hybridization and involvement in hydrogen bonding.
Data Summary Table:
| Position Relative to Nitrogen | Typical 1H Chemical Shift Effect | Typical 13C Chemical Shift Effect |
| Alpha (α) | Strong deshielding (downfield shift) | Strong deshielding (downfield shift) |
| Beta (β) | Weaker deshielding | Weaker deshielding |
| Gamma (γ) | Moderate deshielding | Moderate deshielding |
Q4: I have a complex substitution pattern and manual interpretation is becoming too difficult. Can computational methods help?
A4: Absolutely. When experimental data is ambiguous, computational chemistry can be a powerful tool to predict NMR parameters and validate proposed structures.
Causality: Density Functional Theory (DFT) calculations can model the electronic structure of a molecule and predict the magnetic shielding of each nucleus, which can then be converted into chemical shifts and coupling constants.[9][10]
Recommended Workflow:
-
Propose Candidate Structures: Based on your synthetic scheme and other analytical data (like mass spectrometry), draw all possible isomeric structures.
-
Geometry Optimization: For each candidate structure, perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
NMR Prediction: Using the optimized geometry, perform an NMR calculation (typically using the GIAO method) to predict 1H and 13C chemical shifts.[9]
-
Compare and Validate: Compare the predicted spectra for each candidate isomer with your experimental data. The isomer whose predicted spectrum most closely matches the experimental one is the most likely correct structure. Statistical methods like the "Corrected Mean Absolute Error" (CMAE) can be used for a more quantitative comparison.
Key Experimental Protocols
Protocol 1: Standard 2D NMR Suite for Structure Elucidation
This protocol outlines the essential 2D NMR experiments for a novel substituted naphthyridine.
1. Sample Preparation:
-
Dissolve 5-10 mg of your compound in ~0.6 mL of a suitable deuterated solvent.
-
Filter the sample into a clean NMR tube.
2. 1H-1H COSY (Gradient-Selected):
-
Purpose: To identify proton-proton spin coupling networks.
-
Key Parameters:
-
Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
The spectral width in both dimensions should encompass all proton signals.
-
Typically, 2-4 scans per increment are sufficient.
-
3. 1H-13C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify all carbons that are directly attached to a proton.[5]
-
Key Parameters:
-
Use an edited HSQC sequence (e.g., hsqcedetgpsisp2.2) to differentiate CH/CH₃ (positive phase, e.g., red) from CH₂ (negative phase, e.g., blue) signals.
-
Set the 13C spectral width to cover the expected range (e.g., 0-180 ppm).
-
The default coupling constant (¹JCH) is typically set to 145 Hz, which is appropriate for most aromatic and aliphatic C-H bonds.
-
4. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons.[5][6]
-
Key Parameters:
-
Use a gradient-selected HMBC sequence.
-
The long-range coupling delay is crucial. A typical value is optimized for a J-coupling of 8-10 Hz. This will reveal most ²JCH and ³JCH correlations.
-
Acquisition time will be longer than HSQC; 8-16 scans per increment may be necessary depending on concentration.
-
5. (Optional) 1H-1H NOESY/ROESY:
-
Purpose: To identify protons that are close in space (< 5 Å).
-
Key Parameters:
-
For NOESY, the mixing time is a key parameter. A range of 500-800 ms is a good starting point for small molecules.
-
ROESY is often preferred for medium-sized molecules where the NOE can be zero.
-
References
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
-
NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Silva, A. M. S., et al. ResearchGate. Available at: [Link]
-
Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Pinto, D. C. G. A., et al. Semantic Scholar. Available at: [Link]
-
Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available at: [Link]
-
NMR determination of the 2:1 binding complex of naphthyridine carbamate dimer (NCD) and CGG/CGG triad in double-stranded DNA. National Institutes of Health. Available at: [Link]
-
Advanced Nmr Techniques Organic. Chemistry Docs. Available at: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Govindaraju, V., et al. Magnetic Resonance in Medicine. Available at: [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. nptelhrd via YouTube. Available at: [Link]
-
Molecular Recognition Studies on Naphthyridine Derivatives. National Institutes of Health. Available at: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]
-
Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry. Available at: [Link]
-
NMR chemical shifts (ppm) and coupling constants (Hz) of the 2,7-diamino-1,8-naphthyridines 3 and 4 in CD3OD. ResearchGate. Available at: [Link]
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Nature. Available at: [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]
-
Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. Available at: [Link]
-
Organic Structure Elucidation Workbook. University of Notre Dame. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Royal Society of Chemistry. Available at: [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]
-
NMR Prediction with Computational Chemistry. ResearchGate. Available at: [Link]
Sources
- 1. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. m.youtube.com [m.youtube.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. mdpi.com [mdpi.com]
- 8. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solubility of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
Welcome to the technical support center for handling 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for determining the solubility of this compound in common laboratory solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your experiments are both successful and insightful.
The Critical Role of Solubility in Drug Development
The solubility of a compound is a fundamental physical property that dictates its suitability for further development as a therapeutic agent.[1][2] For a compound like this compound, understanding its solubility is paramount for several reasons:
-
Bioavailability: A drug must be in solution to be absorbed by the body.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and the need for high doses.[1]
-
Formulation: The ability to dissolve a compound in a variety of solvents is crucial for developing different dosage forms, such as oral solutions, injectables, or topical preparations.
-
Purification and Analysis: Crystallization and chromatographic purification methods are highly dependent on the solubility of the compound in different solvent systems.[4]
Understanding the Structure of this compound
To predict the solubility of this compound, we must first analyze its chemical structure.
The molecule possesses several key functional groups:
-
Aromatic Rings (Naphthyridine core): The fused aromatic rings are nonpolar and will contribute to solubility in organic solvents.
-
Hydroxyl (-OH) group: This is a polar group capable of acting as both a hydrogen bond donor and acceptor, which will enhance solubility in polar protic solvents like water and alcohols.
-
Lactam (cyclic amide) group: This is a polar group that can participate in hydrogen bonding, further contributing to solubility in polar solvents.
-
Methyl (-CH3) group: This is a nonpolar, hydrophobic group that will slightly decrease aqueous solubility.
Based on this structure, we can predict that this compound will exhibit limited solubility in water and nonpolar solvents, but will likely be more soluble in polar aprotic solvents and polar protic solvents.
Predicted Solubility Profile (Experimental Verification Required)
The following table provides a predicted solubility profile based on the structural analysis. It is crucial to experimentally verify these predictions.
| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The hydroxyl and lactam groups can hydrogen bond with the solvent, but the aromatic core limits high aqueous solubility. Solubility should increase with decreasing polarity of the alcohol. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to very soluble | These solvents can accept hydrogen bonds from the hydroxyl group and have a polarity that is compatible with the overall molecule. |
| Nonpolar | Hexane, Toluene | Insoluble | The overall polarity of the molecule is too high to be effectively solvated by nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Sparingly soluble | These solvents have an intermediate polarity and may partially solubilize the compound. |
Experimental Protocol for Solubility Determination
This protocol outlines a reliable method for determining the solubility of this compound.
Materials
-
This compound (high purity)
-
A range of common lab solvents (e.g., water, ethanol, DMSO, DMF, acetonitrile, dichloromethane, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pipettes
-
Glass vials with screw caps
Step-by-Step Procedure
-
Prepare a Saturated Solution:
-
Accurately weigh out an excess amount of this compound into a glass vial. An excess is crucial to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Cap the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). This is a critical step, as insufficient equilibration time is a common source of error.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant (the clear solution) without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.
-
Visual Workflow for Solubility Determination
Sources
Technical Support Center: Gould-Jacobs Reaction Troubleshooting
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction for the synthesis of quinoline derivatives. As a cornerstone in heterocyclic chemistry, the Gould-Jacobs reaction provides access to the core of numerous pharmaceuticals, including many quinolone antibiotics.[1][2] However, its high-temperature requirements and multi-step nature can present significant challenges, primarily in the form of incomplete reactions and side product formation.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues and offer validated protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs): Core Concepts & Common Pitfalls
Q1: What is the most frequent cause of low yields in the Gould-Jacobs reaction?
The most common issue is the failure of the second step: the thermal intramolecular cyclization. The initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent is typically fast and efficient.[3] However, the subsequent ring-closure of the anilidomethylenemalonate intermediate requires significant thermal energy. If the reaction temperature is too low or the heating time is insufficient, the reaction will stall, leaving the intermediate as the major product.[3][4]
Q2: My reaction seems to stop at the anilidomethylenemalonate intermediate. How can I force the cyclization to completion?
This is a classic Gould-Jacobs problem. The cyclization is an equilibrium process that is often thermodynamically favored but kinetically slow at lower temperatures. To drive the reaction forward, you must provide sufficient energy.
-
Thermal Energy: The traditional solution is to use a high-boiling point, inert solvent like diphenyl ether or Dowtherm A to reach the required temperatures (typically >250 °C).[5]
-
Microwave Irradiation: A more modern and highly effective approach is the use of a dedicated microwave synthesizer. Microwave heating can rapidly and uniformly bring the reaction mixture to temperatures well above the solvent's boiling point, dramatically reducing reaction times and often improving yields.[3][4]
-
Acid Catalysis: The use of a catalyst can lower the activation energy for the cyclization step. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is an excellent choice, promoting cyclization under milder conditions (e.g., 100 °C) and often resulting in cleaner reactions with quantitative yields.[5]
Q3: I am using a meta-substituted aniline and getting a mixture of two different quinoline products. What is happening and how can I control it?
You are encountering a regioselectivity challenge. When an asymmetrically substituted aniline is used, the cyclization can occur at either of the two ortho positions relative to the amino group.[2] The outcome is governed by a combination of steric and electronic factors.
-
Electronic Effects: Electron-donating groups on the aniline ring generally facilitate the reaction.[1]
-
Steric Hindrance: Cyclization will be disfavored at a sterically hindered ortho position. For example, a bulky group ortho to the amine will direct cyclization to the other, unhindered ortho position.
-
Thermodynamic vs. Kinetic Control: In some cases, different heating methods can favor one isomer over another. Flash vacuum pyrolysis (FVP), a gas-phase thermolysis technique, can sometimes yield different regioselectivity compared to solution-phase heating, suggesting a competition between kinetic and thermodynamic products.[6][7]
If a mixture is unavoidable, careful chromatographic separation is the most practical solution.
Q4: My reaction is producing a significant amount of black, insoluble tar, making workup and purification a nightmare. What causes this and how can it be prevented?
Tar formation is typically a result of product or intermediate degradation at the very high temperatures required for thermal cyclization.[3][4] Prolonged heating is a primary culprit.
-
Optimize Temperature and Time: Conduct a time-temperature study to find the "sweet spot" that maximizes product formation while minimizing degradation. As shown in microwave studies, increasing temperature can boost yield, but holding it for too long leads to decomposition.[4] For example, one study found 300 °C for 5 minutes to be optimal, whereas extending the time to 20 minutes at the same temperature decreased the yield.[3]
-
Use a Catalyst: Employing a catalyst like Eaton's reagent allows you to run the reaction at a significantly lower temperature, which is the most effective way to prevent thermal decomposition.[5]
-
Ensure Reagent Purity: Impurities in the starting aniline or malonate ester can sometimes act as initiators for polymerization or side reactions at high temperatures.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental observations and provides a logical workflow for resolving them.
| Observation / Issue | Probable Cause(s) | Recommended Actions & Explanations |
| Low Conversion of Intermediate | Insufficient thermal energy for cyclization. | 1. Increase Temperature: Switch to a higher boiling solvent (diphenyl ether) or use microwave irradiation to achieve temperatures of 250-300 °C.[3] 2. Use a Catalyst: Add Eaton's reagent to facilitate cyclization at a lower temperature (~100 °C), preventing thermal degradation.[5] |
| Mixture of Regioisomers | Cyclization at two non-equivalent ortho positions on the aniline ring. | 1. Analyze Substituent Effects: Predict the major isomer based on steric and electronic factors. Often, this is a limitation of the substrate.[2] 2. Optimize for Separation: Focus on achieving a clean reaction to simplify the subsequent chromatographic separation of isomers. |
| Low Yield & Product Degradation | Reaction temperature is too high or reaction time is too long. | 1. Reduce Reaction Time: Especially in microwave synthesis, high temperatures for short durations are often superior.[4] 2. Perform an Optimization Matrix: Systematically vary time and temperature to identify the optimal conditions that balance conversion and degradation.[3] |
| Dark Color / Tar Formation | Thermal decomposition of reagents, intermediates, or products. | 1. Lower Reaction Temperature: The most effective method is to use a catalyst like Eaton's reagent.[5] 2. Minimize Reaction Time: Do not heat the reaction longer than necessary for complete conversion of the intermediate. 3. Purify Starting Materials: Ensure high purity of the aniline starting material. |
Visualizing the Process
Core Reaction Mechanism
The Gould-Jacobs reaction proceeds in two key stages: condensation followed by thermal cyclization.
Caption: A decision tree for troubleshooting low-yield reactions.
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis
This method leverages the efficiency of microwave heating to dramatically shorten reaction times and improve yields by minimizing thermal degradation. [3][4] Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, 3.0 equiv.)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 10 mL microwave vial, add the aniline (2.0 mmol) followed by diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both a reagent and a high-boiling solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 300 °C and hold for 5 minutes . Note: This is a starting point. Optimal conditions may vary based on the substrate and should be determined experimentally.
-
Isolation: After the reaction is complete, allow the vial to cool to room temperature. The product will often precipitate directly from the reaction mixture.
-
Purification: Filter the solid product and wash thoroughly with a small volume of ice-cold acetonitrile (e.g., 3-5 mL) to remove excess DEEM and any soluble impurities.
-
Drying and Analysis: Dry the isolated solid under vacuum. Confirm the identity and purity of the product by HPLC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
| Temperature & Time Optimization Data (Example) | |
| Entry | Conditions |
| 1 | 250 °C, 20 min |
| 2 | 300 °C, 20 min |
| 3 | 300 °C, 5 min |
| Data adapted from microwave synthesis studies to illustrate optimization principles. | |
| [3][4] |
Protocol 2: Eaton's Reagent-Catalyzed Cyclization
This protocol is ideal for substrates that are sensitive to high temperatures, as it promotes cyclization under much milder conditions. [5] Materials:
-
Anilidomethylenemalonate intermediate (1.0 mmol)
-
Eaton's Reagent (7.5% w/w P₂O₅ in MsOH)
-
Round-bottom flask with stir bar and reflux condenser
-
Ice water bath, Saturated NaHCO₃ solution
Procedure:
-
Intermediate Synthesis: First, synthesize the anilidomethylenemalonate intermediate by reacting the aniline with DEEM in refluxing ethanol for 2-3 hours. Isolate and dry the intermediate.
-
Cyclization Setup: In a round-bottom flask, add the anilidomethylenemalonate intermediate (1.0 mmol) to Eaton's Reagent (e.g., 5-10 mL).
-
Heating: Heat the mixture to 80-100 °C with stirring for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into an ice-water bath. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate until gas evolution ceases.
-
Isolation: The product will precipitate from the neutralized aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
References
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
- Quezada-Reyes, A., et al. (2018).
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 646.
- Kappe, C. O., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry.
-
Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to X-ray Diffraction Analysis of 1,8-Naphthyridine Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and intermolecular interactions, which dictate their binding affinity to biological targets. X-ray diffraction (XRD) analysis remains the gold standard for elucidating the precise atomic arrangement in the crystalline state, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
This guide offers a comprehensive comparison of the crystal structures of 1,8-naphthyridine and its derivatives, supported by experimental data and protocols. We will delve into the nuances of crystallization, data acquisition, and structure refinement, highlighting how different substituents influence crystal packing and intermolecular interactions.
The Foundation: Crystal Structure of Unsubstituted 1,8-Naphthyridine
The parent 1,8-naphthyridine molecule provides a crucial baseline for understanding the structural impact of functionalization. Its crystal structure reveals a largely planar geometry, a key feature that often underpins the biological activity of its derivatives. This planarity facilitates intercalation into DNA and stacking interactions with aromatic residues in protein binding pockets.
Comparative Analysis of Substituted 1,8-Naphthyridine Crystal Structures
The introduction of substituents to the 1,8-naphthyridine core can dramatically alter its crystal packing and intermolecular interactions. This, in turn, can influence physicochemical properties such as solubility and melting point, as well as biological activity. Here, we compare the crystal structures of several key derivatives.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 1,8-Naphthyridine | Monoclinic | P2₁/c | C-H···N hydrogen bonds, π-π stacking | [CSD Refcode: NAPHDI01] |
| 2,7-Dimethyl-1,8-naphthyridine | Orthorhombic | Fdd2 | C-H···N hydrogen bonds, C-H···π interactions | [3] |
| 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate | Orthorhombic | Pca2₁ | N-H···N and N-H···O hydrogen bonds, π-π stacking | [4] |
| 5,7-Dimethyl-1,8-naphthyridine-2-ol | Monoclinic | P2₁/n | N-H···O hydrogen bonds (dimer formation) | [5] |
| 2-Amino-7-chloro-1,8-naphthyridine | Monoclinic | P2₁/c | N-H···N hydrogen bonds (dimer formation), π-π stacking | [6] |
Key Observations:
-
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors, such as amino and carbonyl groups, leads to the formation of robust hydrogen-bonding networks. For instance, in 7-amino-1,8-naphthyridin-2(1H)-one, extensive N-H···N and N-H···O hydrogen bonds create a tape-like structure.[4] Similarly, 5,7-dimethyl-1,8-naphthyridine-2-ol forms dimeric structures through N-H···O hydrogen bonds.[5]
-
π-π Stacking: The planar nature of the 1,8-naphthyridine ring system predisposes it to π-π stacking interactions, which are a recurring motif in the crystal packing of these compounds. The substituents can modulate the extent and geometry of this stacking.
-
Influence of Substituents: Even simple alkyl substitutions, as seen in 2,7-dimethyl-1,8-naphthyridine, can influence the crystal packing by participating in weaker C-H···N and C-H···π interactions.[3] Halogen substituents, such as in 2-amino-7-chloro-1,8-naphthyridine, can introduce halogen bonding as an additional directional interaction influencing the supramolecular assembly.
Experimental Workflow: From Crystal to Structure
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, from crystallization to structure validation.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocols
1. Crystallization of 1,8-Naphthyridine Derivatives:
The growth of high-quality single crystals is often the most challenging step. For 1,8-naphthyridine derivatives, which are typically solid at room temperature, several common techniques can be employed:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or mixtures with water) to near saturation at room temperature.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment. Crystals should form over a period of days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").
-
Over time, the anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization. A common example for 1,8-naphthyridine derivatives is the vapor diffusion of diethyl ether into a methanol or acetonitrile solution of the compound.[4]
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can induce crystallization.
-
2. X-ray Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in the X-ray beam of a diffractometer.
-
A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.
-
A full sphere of diffraction data is collected, typically using monochromatic Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed, which includes integration of reflection intensities and correction for experimental factors.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated using crystallographic software to check for geometric reasonability and potential errors.
Data Interpretation: Unveiling the Supramolecular Architecture
The final output of an XRD analysis is a detailed model of the crystal structure, which can be visualized to understand the packing of molecules and the nature of their interactions.
Figure 2: Common intermolecular interactions in 1,8-naphthyridine crystal structures.
The analysis of these interactions is critical for understanding the forces that govern the self-assembly of these molecules in the solid state. For drug development professionals, this information can be correlated with properties like crystal habit, stability, and dissolution rate.
Conclusion
X-ray diffraction analysis is an indispensable tool in the study of 1,8-naphthyridine derivatives. It provides a definitive structural blueprint that is essential for understanding their chemical behavior and biological function. By comparing the crystal structures of a range of these compounds, clear patterns emerge regarding the influence of substituents on crystal packing and intermolecular interactions. This knowledge empowers researchers to rationally design novel 1,8-naphthyridine derivatives with optimized properties for therapeutic applications. The experimental protocols and workflows detailed in this guide provide a practical framework for obtaining high-quality crystallographic data for this important class of compounds.
References
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1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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1,8-Naphthyridine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. (2024, April 11). ACS Publications. Retrieved January 27, 2026, from [Link]
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1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Science. Retrieved January 27, 2026, from [Link]
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2-Amino-7-chloro-1,8-naphthyridine. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]
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2,7-Dimethyl-1,8-naphthyridine. (n.d.). IUCr Journals. Retrieved January 27, 2026, from [Link]
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X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021, July 14). PubMed. Retrieved January 27, 2026, from [Link]
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Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. (2025, April 10). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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2,7-Dimethyl-1,8-naphthyridine. (2009, July 4). PubMed. Retrieved January 27, 2026, from [Link]
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2-chloro-1,8-naphthyridine-3-carbonitrile (C9H4ClN3). (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Crystal and molecular structures of 5,7-dimethyl-1,8-naphthyridine-2-ol (=LH) and of its mercury (II) complex HgL2 and synthesis of some lanthanide/HgL2 heterometallic complexes. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]
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X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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DL-145 (15936-10-4, MFCD00234390). (n.d.). Parkway Scientific. Retrieved January 27, 2026, from [Link]
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A Comparative Guide to the Structural Analysis of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Architecture of a Privileged Scaffold
The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific analogue, 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, presents a unique combination of functionalities—a pyridinone ring, a hydroxyl group, and a methyl substituent—that are anticipated to modulate its physicochemical and pharmacological properties. A thorough structural elucidation of this molecule is paramount for understanding its potential for drug development, including its interactions with biological targets and its metabolic stability.
This guide provides a comprehensive framework for the structural analysis of this compound. In the absence of direct experimental data for this specific molecule in the public domain, we will employ a comparative approach. By leveraging published data from closely related analogues, we will predict and rationalize the expected outcomes from key analytical techniques. This guide will not only serve as a roadmap for the analysis of the title compound but will also highlight the critical thinking and multi-technique approach essential for the structural characterization of novel chemical entities.
The Analytical Workflow: A Multi-Pronged Approach to Structural Verification
The definitive structural assignment of a novel compound is never reliant on a single technique. Instead, it is a synergistic process where each method provides a unique piece of the puzzle. The workflow presented below outlines the logical progression of experiments for the comprehensive characterization of this compound.
Caption: A logical workflow for the comprehensive structural analysis of a novel compound.
I. Mass Spectrometry: Determining the Molecular Blueprint
Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):
-
Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Analysis Mode: Perform the analysis in positive ion mode to facilitate the detection of the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Expected Results and Comparative Analysis:
The molecular formula of this compound is C₉H₈N₂O₂. The expected monoisotopic mass is 176.0586 g/mol .
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Published [M+H]⁺ (m/z) | Citation |
| This compound | C₉H₈N₂O₂ | 177.0664 | Not Available | - |
| 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one | C₉H₇ClN₂O₂ | 211.0274 | 211.0 | [2] |
| 7-Methyl-1,8-naphthyridin-4(1H)-one | C₉H₈N₂O | 161.0715 | 160 (M⁺) | [3] |
The high-resolution mass spectrum is expected to confirm the elemental composition of the target molecule, distinguishing it from isomers and related compounds.
II. Infrared Spectroscopy: Probing Functional Groups
Experimental Protocol (Fourier-Transform Infrared - FTIR Spectroscopy):
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected Results and Comparative Analysis:
The FTIR spectrum of this compound is expected to show characteristic bands for the O-H, N-H, C=O, and C=C/C=N bonds. A theoretical study on the closely related 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid provides valuable insight into the expected vibrational modes.[1][4]
| Functional Group | Expected Wavenumber (cm⁻¹) for Target Compound | Comparative Data (cm⁻¹) | Compound | Citation |
| O-H stretch (hydroxyl) | ~3400 (broad) | 3502 | 7-hydroxy-4-methyl-2H-chromen-2-one | [5] |
| N-H stretch (lactam) | ~3200-3000 | - | - | - |
| C-H stretch (aromatic/vinylic) | ~3100-3000 | - | - | - |
| C-H stretch (methyl) | ~2950-2850 | - | - | - |
| C=O stretch (lactam) | ~1660 | 1670 | 7-hydroxy-4-methyl-2H-chromen-2-one | [5] |
| C=C/C=N stretch | ~1600-1450 | - | - | - |
The broad O-H and N-H stretching bands are indicative of hydrogen bonding in the solid state.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integrations to elucidate the connectivity of atoms.
Expected ¹H NMR Spectrum and Comparative Analysis:
Based on the analysis of related structures, the following ¹H NMR chemical shifts are predicted for this compound in DMSO-d₆.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Comparative Data (ppm) | Compound | Citation |
| H-3 | ~5.9-6.2 | s | 6.12 | 7-hydroxy-4-methyl-chromen-2-one | [6] |
| H-5 | ~7.8-8.0 | d | - | - | - |
| H-6 | ~7.0-7.2 | d | - | - | - |
| CH₃ | ~2.3-2.5 | s | 2.36 | 7-hydroxy-4-methyl-chromen-2-one | [6] |
| OH | ~10.0-11.0 | br s | 10.52 | 7-hydroxy-4-methyl-chromen-2-one | [6] |
| NH | ~11.5-12.5 | br s | 11.62 | 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one | [2] |
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum is expected to show 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.
| Carbon | Predicted Chemical Shift (ppm) | Comparative Data (ppm) | Compound | Citation |
| C-2 | ~160-165 | 161.62 | 7-hydroxy-4-methyl-chromen-2-one | [6] |
| C-3 | ~100-105 | - | - | - |
| C-4 | ~160-165 | - | - | - |
| C-4a | ~115-120 | - | - | - |
| C-5 | ~125-130 | - | - | - |
| C-6 | ~110-115 | - | - | - |
| C-7 | ~145-150 | - | - | - |
| C-8a | ~150-155 | - | - | - |
| CH₃ | ~18-22 | - | - | - |
2D NMR experiments would be crucial to definitively assign all proton and carbon signals and to confirm the overall connectivity.
IV. Single-Crystal X-ray Diffraction: The Definitive 3D Structure
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[7]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
Expected Structural Features and Comparative Analysis:
The crystal structure of this compound is expected to be largely planar. Analysis of the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate reveals a nearly planar 1,8-naphthyridine ring system.[7][8] Intermolecular hydrogen bonding is anticipated to be a dominant feature in the crystal packing, likely involving the hydroxyl group, the lactam N-H, and the lactam carbonyl oxygen. These interactions will influence the solid-state properties of the compound.
Caption: A simplified representation of potential hydrogen bonding interactions.
Conclusion: A Unified Structural Hypothesis
By integrating the predicted data from mass spectrometry, FT-IR, and NMR spectroscopy, and drawing parallels with the known crystal structures of related compounds, a confident structural assignment for this compound can be achieved. This multi-faceted analytical approach ensures the unequivocal determination of its molecular formula, the identification of its key functional groups, the mapping of its atomic connectivity, and the elucidation of its three-dimensional architecture. The insights gained from this comprehensive structural analysis are fundamental for advancing this promising scaffold in the realm of drug discovery and development.
References
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National Center for Biotechnology Information. (n.d.). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. PubChem. Retrieved from [Link]
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Varghese, B., et al. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry, 15(5), 1650042. Available at: [Link]
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Li, Z. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2541. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. PubChem. Retrieved from [Link]
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Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(77), 40823-40828. Available at: [Link]
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Li, Z. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. PubMed.gov. Retrieved from [Link]
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Lafta, S. J., et al. (2013). Synthesis and Characterization of Some (7-Hydroxy-4-Methyl-2H-Chromen-2-One) Derivatives. Journal of Kerbala University, 11(4). Available at: [Link]
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Varghese, B., et al. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. World Scientific. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 1,8-Naphthyridine Isomers
The landscape of heterocyclic chemistry is vast, yet certain scaffolds consistently emerge as "privileged structures" due to their remarkable versatility in drug discovery. Among these, the naphthyridine core, a diazabenzonaphthalene, has garnered significant attention. While six distinct isomers exist based on the positioning of the two nitrogen atoms, the 1,8-naphthyridine skeleton has proven to be the most fruitful for medicinal chemists. This is largely due to its presence in numerous natural products and its role as the foundational structure for a wide array of synthetic compounds with potent biological activities.[1][2]
The journey of 1,8-naphthyridines into clinical significance was arguably cemented by the discovery of nalidixic acid in 1962, the first quinolone antibiotic, which, despite its name, is a 1,8-naphthyridine derivative.[3][4] This discovery opened the floodgates for decades of research, leading to the development of numerous derivatives with a broad spectrum of therapeutic applications.
This guide provides a comparative analysis of the diverse biological activities exhibited by 1,8-naphthyridine derivatives. We will delve into their antimicrobial, anticancer, antiviral, and anti-inflammatory properties, supported by experimental data and protocols. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource that not only presents data but also explains the causal relationships behind experimental design and structure-activity relationships.
The Naphthyridine Isomers: A Structural Overview
Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. The relative positions of these nitrogen atoms define the six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[2] Among these, the 1,8-naphthyridine scaffold has been the most extensively investigated, demonstrating a remarkable range of pharmacological effects.[3]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare a stock solution of each 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control wells.
-
Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Causality Insight: The use of a standardized inoculum is critical for reproducibility. The McFarland standard ensures that a consistent number of bacteria are challenged by the compound in every test.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Causality Insight: This assay relies on the principle that only viable cells possess active mitochondrial reductase enzymes capable of converting MTT to formazan. The amount of formazan produced is directly proportional to the number of living cells.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold continues to be a highly valuable framework in medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities, leading to clinically successful drugs and a plethora of promising lead compounds. The extensive research into their antimicrobial and anticancer properties, in particular, highlights the therapeutic potential of this heterocyclic system.
Future research should focus on several key areas:
-
Novel Substitutions: The synthesis of novel derivatives with diverse substituents, guided by computational modeling and SAR studies, could lead to compounds with enhanced potency and selectivity. * Mechanism of Action: Elucidating the precise molecular targets and mechanisms of action for new derivatives is crucial for their rational development.
-
Overcoming Resistance: In the antimicrobial and anticancer fields, developing 1,8-naphthyridines that can overcome existing drug resistance mechanisms is a high priority.
By leveraging the chemical tractability and proven biological relevance of the 1,8-naphthyridine core, the scientific community is well-positioned to develop the next generation of therapies for a wide range of diseases.
References
-
[1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyltr[1][2][5]iazolo[4,3-a]na[1][4]phthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed]([Link])
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
